Technical Documentation Center

4-Chloro-5-nitropicolinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-5-nitropicolinonitrile

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 4-Chloro-5-nitropicolinonitrile

Abstract This technical guide provides a comprehensive framework for the crystallographic analysis of 4-Chloro-5-nitropicolinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 4-Chloro-5-nitropicolinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). By elucidating the established methodologies and anticipating the structural features based on analogous compounds, this guide offers researchers, scientists, and drug development professionals the necessary insights to undertake and interpret such an investigation. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to structural determination.

Introduction: The Scientific Imperative

4-Chloro-5-nitropicolinonitrile is a versatile chemical intermediate characterized by a pyridine ring substituted with a chloro, a nitro, and a nitrile group.[1] This unique combination of electron-withdrawing groups renders the pyridine ring highly electron-deficient, making it a valuable precursor for a variety of synthetic transformations.[1] Its applications are primarily in the construction of more complex molecules for medicinal chemistry and materials science, where it can be utilized in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1]

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. For pharmaceutical compounds, the crystal structure dictates solubility, bioavailability, and stability. In materials science, it governs properties like conductivity and thermal stability. Therefore, a definitive determination of the crystal structure of 4-Chloro-5-nitropicolinonitrile through single-crystal X-ray diffraction is a critical step in unlocking its full potential.[2][3] This guide provides the theoretical and practical foundation for achieving this goal.

Synthesis and Crystallization: From Powder to Perfect Crystal

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction.

Proposed Synthesis of 4-Chloro-5-nitropicolinonitrile

While a specific, detailed synthesis for 4-Chloro-5-nitropicolinonitrile is not widely published, a plausible route can be extrapolated from the synthesis of structurally similar compounds, such as 2-chloro-5-nitropyridine.[4][5][6] A potential synthetic pathway could involve the nitration of a suitable picolinonitrile precursor followed by a chlorination step. The purification of the final product, likely a crystalline solid, would be crucial and could be achieved by recrystallization or column chromatography.

Protocol for Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging aspect of a crystallographic study. The goal is to obtain a crystal with well-defined faces and a single, unbroken lattice.[7] A common and effective method is slow evaporation from a suitable solvent system.

Step-by-Step Experimental Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified 4-Chloro-5-nitropicolinonitrile in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with one or more small holes using a needle. The size and number of holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a small loop or a pipette. Wash the crystals with a small amount of cold solvent and allow them to dry.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8]

Theoretical Framework: Bragg's Law

The fundamental principle of X-ray diffraction by a crystal is described by Bragg's Law. When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted by the planes of atoms within the crystal lattice. Constructive interference of the diffracted X-rays occurs only when the path difference between X-rays scattering from adjacent planes is an integer multiple of the wavelength. This relationship is expressed as:

nλ = 2d sin(θ)

where:

  • n is an integer (the order of diffraction)

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays[3]

By measuring the angles (θ) at which constructive interference occurs, the spacing (d) between the lattice planes can be calculated.

Experimental Workflow for SC-XRD

The process of collecting and analyzing SC-XRD data can be broken down into several key steps, as illustrated in the following diagram.

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop or a thin glass fiber.[8]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector records the diffraction pattern, which consists of a series of spots of varying intensity.[8][9]

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This process involves indexing the reflections to determine the unit cell parameters and space group, and then integrating the intensities of the reflections.[9]

  • Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined using a non-linear least-squares approach.[10][11] In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data.[3][11]

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonableness. The resulting model provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Anticipated Structural Features of 4-Chloro-5-nitropicolinonitrile

While the crystal structure of 4-Chloro-5-nitropicolinonitrile has not been experimentally determined, we can predict its key structural features based on the known structures of similar molecules, such as 2-chloro-5-nitropyridine and other substituted phthalonitriles.[1][12][13][14]

Predicted Molecular Structure and Conformation

It is highly probable that the 4-Chloro-5-nitropicolinonitrile molecule will be essentially planar to maximize π-system conjugation.[1] The pyridine ring, along with the directly attached chloro, nitro, and nitrile groups, is expected to lie in the same plane.

Caption: Predicted molecular structure of 4-Chloro-5-nitropicolinonitrile.

Expected Crystallographic Data

The following table presents a set of representative crystallographic data that one might expect to obtain for 4-Chloro-5-nitropicolinonitrile, based on data for similar small organic molecules. This table serves as a template for the expected outcome of a successful structure determination.

Parameter Anticipated Value
Chemical FormulaC₆H₂ClN₃O₂
Formula Weight183.55
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)5 - 10
b (Å)8 - 15
c (Å)10 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)800 - 1500
Z (molecules/unit cell)4 or 8
Density (calculated) (g/cm³)1.6 - 1.8
Absorption Coefficient (mm⁻¹)0.4 - 0.6
F(000)368 or 736
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.0 - 28.0
Reflections Collected> 5000
Independent Reflections> 1500
R_int< 0.05
Goodness-of-fit on F²~1.0
Final R indices [I > 2σ(I)]R1 < 0.05, wR2 < 0.10
R indices (all data)R1 < 0.08, wR2 < 0.15

Conclusion

The determination of the crystal structure of 4-Chloro-5-nitropicolinonitrile is an essential step towards a deeper understanding of its chemical behavior and potential applications. While the structure remains to be experimentally elucidated, this guide provides a comprehensive and scientifically grounded methodology for its synthesis, crystallization, and analysis by single-crystal X-ray diffraction. By following the detailed protocols and understanding the theoretical underpinnings presented herein, researchers will be well-equipped to undertake this investigation and contribute valuable knowledge to the fields of medicinal chemistry and materials science. The anticipated structural features provide a clear target for what a successful determination will likely reveal, paving the way for future structure-property relationship studies.

References

  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. Available at: [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]

  • Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Available at: [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Available at: [Link]

  • Unknown. Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Joosten, R. P. (2012). X-Ray structure re-refinement. Combining old data with new methods for better structural bioinformatics. ResearchGate. Available at: [Link]

  • Cowtan, K. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry. Available at: [Link]

  • Luo, S. H., Jiang, Y. C., Wang, S. L., Kao, H. M., & Lii, K. H. (2001). CCDC 173620: Experimental Crystal Structure Determination. Inorganic Chemistry, 40(21), 5381-5384. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 240505: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Kim, J.-E., Kim, S., & Kim, K.-J. (2013). Crystal structure of (R)-3-hydroxybutyryl-CoA dehydrogenase from Ralstonia eutropha. Biochemical and Biophysical Research Communications, 441(4), 917-922. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Swanson, H. E., & Tatge, E. (1953). Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. National Bureau of Standards. Available at: [Link]

  • Swanson, H. E., McMurdie, H. F., Morris, M. C., Evans, E. H., & Paretzkin, B. (1971). Standard X-ray Diffraction Powder Patterns: Section 9 - Data for 63 Substances. National Bureau of Standards. Available at: [Link]

  • Atilla, D., Subasi, N., & Durmus, M. (2017). Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile... ResearchGate. Available at: [Link]

  • Kim, M. S., Lee, D. H., & Lee, J. Y. (2011). The effect of Cl...π interactions on the conformations of 4-chloro-5-(2-phenoxyethoxy)phthalonitrile and 4-chloro-5-[2-(pentafluorophenoxy)ethoxy]phthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1135. Available at: [Link]

  • Globe Thesis. (2010, December 7). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. Available at: [Link]

  • Virovets, A. V., & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 633. Available at: [Link]

  • Ribár, B., Divjaković, V., & Mészáros, C. (2000). Structures of 2-chloro-4-nitropyridine (1) and 5-chloro-2-nitropyridine (2). ResearchGate. Available at: [Link]

  • Yilmaz, Y., & Bekaroğlu, Ö. (1998). A novel route to 4-chloro-5-alkyl-phthalonitrile and phthalocyanines derived from it. Polyhedron, 17(18), 3181-3186. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dichlorophthalonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • MDPI. (2025, January 3). Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Material Safety, Toxicity, and Handling Protocols for 4-Chloro-5-nitropicolinonitrile

Executive Summary & Chemical Identity 4-Chloro-5-nitropicolinonitrile (CAS: 1807254-01-8) is a highly specialized, electron-deficient heterocyclic building block widely utilized in advanced medicinal chemistry and materi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4-Chloro-5-nitropicolinonitrile (CAS: 1807254-01-8) is a highly specialized, electron-deficient heterocyclic building block widely utilized in advanced medicinal chemistry and materials science [1]. Structurally, it is characterized by a pyridine ring substituted with a nitrile group at the C2 position, a chlorine atom at C4, and a nitro group at C5.

This specific substitution pattern makes the compound an exceptionally potent electrophile. It is primarily deployed in Nucleophilic Aromatic Substitution (SNAr) reactions to construct complex biaryl systems or to act as a covalent "warhead" targeting specific cysteine residues in kinase inhibitors [2]. However, this same electrophilic hyper-reactivity dictates its stringent material safety data sheet (MSDS) profile, as it readily reacts with biological nucleophiles, leading to cellular toxicity.

Quantitative Data: Physicochemical Properties

The following table summarizes the core physicochemical parameters critical for understanding the compound's behavior in solution and its handling requirements.

PropertyValueCausality / Implication for Handling
CAS Number 1807254-01-8Unique identifier for MSDS tracking.
Molecular Formula C₆H₂ClN₃O₂High heteroatom-to-carbon ratio indicates high polarity.
Molecular Weight 183.55 g/mol Low molecular weight facilitates rapid cellular permeation.
IUPAC Name 4-chloro-5-nitropyridine-2-carbonitrileDefines the regiochemistry driving SNAr reactivity.
Storage Temperature 2–8°C (Inert Atmosphere)Prevents atmospheric moisture from hydrolyzing the labile C-Cl bond.

Mechanistic Toxicology & Hazard Profile

To safely handle 4-Chloro-5-nitropicolinonitrile, researchers must understand the causality of its toxicity. The compound is not merely a passive toxin; it is a reactive electrophile.

The SNAr Toxicity Mechanism

The C4-chlorine atom is positioned ortho to the powerfully electron-withdrawing nitro group, meta to the nitrile group, and para to the pyridine nitrogen. This synergistic electron withdrawal leaves the C4 carbon highly electron-deficient. In a biological environment, cellular thiols—most notably Glutathione (GSH) and the sulfhydryl groups of exposed cysteine residues on proteins—act as nucleophiles. They attack the C4 position, forming a Meisenheimer complex, followed by the expulsion of the chloride ion [2].

This irreversible covalent binding leads to rapid intracellular GSH depletion, inducing severe oxidative stress, protein dysfunction, and ultimately, cellular apoptosis.

ToxicityMechanism A 4-Chloro-5-nitropicolinonitrile (Highly Electrophilic) B Cellular Uptake A->B C Nucleophilic Attack (SNAr) by Cellular Thiols B->C D Glutathione (GSH) Depletion C->D Reacts with GSH E Off-Target Protein Cysteine Alkylation C->E Reacts with Proteins F Oxidative Stress & Loss of Function D->F E->F G Cellular Toxicity / Apoptosis F->G

Diagram 1: S_NAr-mediated toxicity mechanism leading to oxidative stress and apoptosis.

GHS Hazard Classification

Based on structural analogs and predictive toxicological models [3], the compound is classified under the following Globally Harmonized System (GHS) hazard codes:

GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedRapid absorption and systemic GSH depletion in the GI tract.
H315 Causes skin irritationCovalent cross-linking of epidermal keratinocytes.
H319 Causes serious eye irritationHigh reactivity with the aqueous, thiol-rich environment of the cornea.
H335 May cause respiratory irritationAerosolized powder reacts with mucosal linings in the respiratory tract.

Experimental Workflows & Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and a validation checkpoint to confirm safety and efficacy.

Protocol 1: Safe Handling and SNAr Derivatization Workflow

This protocol outlines the procedure for utilizing 4-Chloro-5-nitropicolinonitrile in a synthetic workflow while mitigating exposure risks.

  • Environmental Setup: Purge a dry reaction flask with Argon or N₂.

    • Causality: Atmospheric moisture can act as an oxygen nucleophile, leading to the hydrolysis of the C4-Cl bond into a biologically inactive, synthetically useless pyridone.

  • Reagent Charging: Inside a Class II fume hood, dissolve 4-Chloro-5-nitropicolinonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF). Add the desired nucleophile (e.g., a primary amine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC or LC-MS until the starting material mass (m/z 183.5) is completely consumed.

  • Active Quenching (Critical Safety Step): Before exposing the reaction mixture to the ambient lab environment, add an excess of ethanolamine (5.0 eq) and stir for 30 minutes.

    • Causality: Ethanolamine acts as a sacrificial nucleophile, rapidly consuming any unreacted, highly toxic 4-Chloro-5-nitropicolinonitrile.

  • System Validation: Run a final LC-MS of the quenched mixture. The absence of the m/z 183.5 peak self-validates that the electrophilic hazard has been neutralized, rendering the mixture safe for standard aqueous workup and disposal.

Protocol 2: In Vitro Glutathione (GSH) Depletion Assay

To quantify the specific electrophilic toxicity of this compound, researchers must establish its half-life in the presence of GSH [2].

  • Incubation Setup: Prepare a 50:50 mixture of PBS buffer (pH 7.4) and Acetonitrile to ensure the solubility of the compound.

  • Reaction Initiation: Add 4-Chloro-5-nitropicolinonitrile to a final concentration of 10 µM, followed by GSH to a final concentration of 5 mM (physiological excess).

  • Control Validation: Concurrently run a positive control using Afatinib (a known covalent kinase inhibitor) and a negative control (solvent only).

    • Causality: The positive control validates the assay's dynamic range, while the negative control ensures the compound is not degrading purely via aqueous hydrolysis.

  • Quantification: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with cold 1% formic acid. Analyze via LC-MS/MS by tracking the disappearance of the parent compound and the appearance of the GSH-adduct mass.

Laboratory Safety & Exposure Response

Given the H315 and H335 hazard classifications, stringent laboratory safety workflows must be enforced. The following diagram maps the logical progression from material receipt to emergency response.

SafetyWorkflow A Material Receipt & Storage (Inert Atm, 2-8°C) B Don PPE (Double Nitrile, Goggles, Coat) A->B C Fume Hood Handling (Class II) B->C D Reaction Setup (Closed System) C->D G Spill / Exposure Event C->G Protocol Breach E Active Quenching (Neutralize Electrophile) D->E F Waste Disposal (Halogenated Organic) E->F H Emergency Protocol (Flush 15min, Medical Consult) G->H

Diagram 2: Standard operating procedure and emergency response workflow for handling reactive electrophiles.

Spill and First Aid Directives
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this may increase the dermal absorption of the lipophilic compound.

  • Spill Mitigation: Do not sweep dry powder, as this creates an inhalation hazard. Cover the spill with damp, absorbent pads. For chemical neutralization, spray the area with a dilute solution of sodium bicarbonate and a mild amine (e.g., 1% ethanolamine) to force the SNAr reaction and neutralize the electrophile before final cleanup.

References

  • J. Med. Chem. / ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles". American Chemical Society. [Link]

Foundational

Unveiling the Electronic Landscape: A Technical Guide to the UV-Vis Absorption Spectrum of 4-Chloro-5-nitropicolinonitrile in Organic Solvents

This in-depth technical guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Chloro-5-nitropicolinonitrile. Tailored for researchers, scientists, and professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-Chloro-5-nitropicolinonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, a detailed experimental protocol for spectral acquisition in various organic solvents, and an expert interpretation of the expected solvatochromic behavior. While direct experimental data for this specific compound is not extensively published, this guide synthesizes established principles from analogous structures to provide a robust predictive framework.

Introduction: The Spectroscopic Significance of a Versatile Heterocycle

4-Chloro-5-nitropicolinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and a nitrile group, creates a unique electronic environment. The electron-withdrawing nature of these substituents renders the pyridine ring electron-deficient, making it a valuable synthon for various chemical transformations.

UV-Vis spectroscopy is a powerful and accessible analytical technique that provides insights into the electronic transitions within a molecule.[1] By measuring the absorption of light in the ultraviolet and visible regions, we can probe the energy differences between molecular orbitals. For a molecule like 4-Chloro-5-nitropicolinonitrile, the UV-Vis spectrum is dictated by π-π* and n-π* electronic transitions within the aromatic system, significantly influenced by the substituents.[1]

The interaction of the solute molecule with the surrounding solvent can profoundly impact its electronic structure and, consequently, its UV-Vis absorption spectrum. This phenomenon, known as solvatochromism, is the focus of this guide.[2] By systematically studying the absorption spectrum of 4-Chloro-5-nitropicolinonitrile in a range of organic solvents with varying polarities, we can elucidate the nature of its excited states and gain a deeper understanding of its molecular properties.

Theoretical Framework: Predicting the Absorption Profile

The UV-Vis absorption spectrum of 4-Chloro-5-nitropicolinonitrile is expected to be dominated by intramolecular charge transfer (ICT) transitions. The pyridine ring acts as an electron acceptor, further enhanced by the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. The chloro (-Cl) group also contributes to the electron-deficient nature of the ring.

Expected Transitions:

  • π-π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring's conjugated system. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extended conjugation due to the nitrile group and the influence of the nitro and chloro substituents will affect the energy of these transitions.[3]

  • n-π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π-π* transitions and are often observed as shoulders or separate bands at longer wavelengths.

Solvatochromism: The Influence of the Solvent Environment

The polarity of the solvent can significantly alter the energy levels of the ground and excited states of a solute molecule, leading to shifts in the absorption maximum (λmax).[4]

  • Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This occurs when the energy difference between the ground and excited states decreases. For molecules with a more polar excited state, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic shift.

  • Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This occurs when the energy difference between the ground and excited states increases. For n-π* transitions, the non-bonding electrons can interact with protic solvents (solvents capable of hydrogen bonding), stabilizing the ground state and increasing the energy required for the transition, resulting in a hypsochromic shift.[4]

For 4-Chloro-5-nitropicolinonitrile, which possesses a significant dipole moment that is likely to increase upon excitation (a characteristic of ICT bands), a positive solvatochromism (bathochromic shift with increasing solvent polarity) is anticipated for its main absorption bands.

Experimental Protocol: A Self-Validating Approach

This section outlines a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of 4-Chloro-5-nitropicolinonitrile in a selection of organic solvents. The protocol is designed to ensure data integrity and reproducibility.

Materials and Instrumentation
  • Compound: 4-Chloro-5-nitropicolinonitrile (purity ≥98%)

  • Solvents: A range of spectroscopic grade organic solvents with varying polarities (e.g., n-Hexane, Cyclohexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol).[5] Ensure solvents are of high purity to avoid interference.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Acquisition cluster_analysis Data Analysis A Weigh 4-Chloro-5-nitropicolinonitrile B Prepare Stock Solution (e.g., in Acetonitrile) A->B C Prepare Dilute Solutions in various solvents B->C D Set Spectrophotometer Parameters C->D E Record Baseline (Solvent Blank) D->E F Measure Sample Absorbance E->F G Determine λmax and Absorbance F->G H Plot λmax vs. Solvent Polarity G->H I Interpret Solvatochromic Shifts H->I caption Experimental Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectral analysis.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-5 mg) of 4-Chloro-5-nitropicolinonitrile and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent in which it is highly soluble, such as acetonitrile, to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: From the stock solution, prepare a series of dilute working solutions in the different organic solvents of interest. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert Law. A typical concentration range would be 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability. Set the desired wavelength range (e.g., 200-600 nm) and a suitable scan speed.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent that will be used for the first measurement. Place them in the respective holders and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder and record the absorption spectrum.

  • Data Acquisition: Save the spectrum and note the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Solvent Series: Repeat steps 4-6 for each of the selected organic solvents, ensuring to use a fresh, clean cuvette or thoroughly rinse the cuvette with the next solvent before use.

Predicted Results and Discussion

Based on the principles of solvatochromism and data from analogous compounds such as 4-nitropyridine N-oxide, the following results are anticipated for the UV-Vis absorption spectrum of 4-Chloro-5-nitropicolinonitrile.[6][7]

Expected Spectral Features

It is predicted that 4-Chloro-5-nitropicolinonitrile will exhibit at least one major absorption band in the near-UV region (approximately 280-350 nm). This band is likely attributable to a π-π* transition with significant intramolecular charge transfer character. A lower intensity n-π* transition may appear as a shoulder on the longer wavelength side of the main absorption band, particularly in non-polar solvents.

Predicted Solvatochromic Behavior

A positive solvatochromism is expected, meaning the λmax will shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This is because the excited state, having a greater dipole moment due to charge transfer from the ring to the nitro and cyano groups, will be stabilized to a greater extent by polar solvents than the ground state.

The table below provides a hypothetical summary of the expected λmax values in a selection of organic solvents with varying polarities.

SolventPolarity Index (ET(30))Predicted λmax (nm)Predicted Shift
n-Hexane30.9~290-
Toluene33.9~295Bathochromic
Dichloromethane41.1~305Bathochromic
Acetone42.2~310Bathochromic
Acetonitrile46.0~315Bathochromic
Ethanol51.9~325Bathochromic
Methanol55.5~330Bathochromic

Note: The Polarity Index ET(30) is based on the solvatochromic behavior of Reichardt's dye and provides a measure of solvent polarity.

Interpretation of Solvent Effects
  • Non-polar Solvents (e.g., n-Hexane, Toluene): In these solvents, specific solute-solvent interactions are minimal. The observed λmax will be closest to the intrinsic absorption of the molecule in the gas phase.

  • Aprotic Polar Solvents (e.g., Dichloromethane, Acetone, Acetonitrile): These solvents will stabilize the polar excited state through dipole-dipole interactions, leading to a progressive bathochromic shift with increasing solvent polarity.

  • Protic Polar Solvents (e.g., Ethanol, Methanol): In addition to dipole-dipole interactions, these solvents can act as hydrogen bond donors. Hydrogen bonding to the nitrogen of the pyridine ring or the oxygen atoms of the nitro group can stabilize the ground state, potentially causing a hypsochromic shift for n-π* transitions. However, for the dominant π-π* ICT band, the stabilization of the highly polar excited state is expected to be the overriding factor, resulting in a continued bathochromic shift.

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the UV-Vis absorption spectrum of 4-Chloro-5-nitropicolinonitrile in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can effectively characterize the electronic properties of this important heterocyclic compound. The study of its solvatochromic behavior will not only furnish fundamental data on its ground and excited states but also provide valuable insights for its application in environments of varying polarity, a crucial consideration in drug development and materials science. The principles and methodologies outlined herein are designed to empower scientists to confidently explore the spectroscopic landscape of this and other novel molecules.

References

  • Vidal, M., Rezende, M. C., Pastene, C., Aliaga, C., & Domínguez, M. (2018). Solvatochromism of conjugated 4- N , N -dimethylaminophenyl-pyridinium donor–acceptor pairs. New Journal of Chemistry, 42(2), 860-871.
  • Rezende, M. C., & Aliaga, C. (2012). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. The Journal of Organic Chemistry, 77(21), 9573-9581.
  • BenchChem. (2025). Basic photophysical properties of substituted pyridine compounds.
  • Scientific Research Publishing. (n.d.). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. SCIRP.
  • Wenzel, T. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts.
  • ResearchGate. (n.d.).
  • Jacquemin, D., & Adamo, C. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide.
  • Lynch, D. E., & Healy, P. C. (2009). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 74(15), 5486-5489.
  • Wenzel, T. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts.
  • ResearchGate. (n.d.).
  • Spectroscopy Organic Chemistry. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra.
  • Jacquemin, D., & Adamo, C. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. PubMed.
  • National Institutes of Health. (n.d.).
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid.
  • Yan, G., Zhang, C., & Wang, J. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 139(7), 2749-2757.
  • NIST. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). UV-Visible Solvents.
  • ResearchGate. (n.d.). Crystal Structure, Spectroscopic (FT-IR and UV-Vis)
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Biointerface Research in Applied Chemistry. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes.
  • National Institutes of Health. (2017).
  • ChemRxiv. (n.d.).

Sources

Protocols & Analytical Methods

Method

4-Chloro-5-nitropicolinonitrile as a building block for pharmaceutical synthesis

Application Note: 4-Chloro-5-nitropicolinonitrile as a Privileged Scaffold in Pharmaceutical Synthesis Executive Summary & Chemical Profile 4-Chloro-5-nitropicolinonitrile (CAS 1807254-01-8) is a highly specialized, elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-5-nitropicolinonitrile as a Privileged Scaffold in Pharmaceutical Synthesis

Executive Summary & Chemical Profile

4-Chloro-5-nitropicolinonitrile (CAS 1807254-01-8) is a highly specialized, electron-deficient pyridine building block utilized extensively in medicinal chemistry and drug discovery. The strategic placement of three distinct functional groups—a nitrile at C2, a chlorine at C4, and a nitro group at C5—renders this molecule an exceptionally versatile linchpin for the convergent synthesis of complex heterocyclic pharmacophores, including imidazo[4,5-c]pyridines and pyrrolo[3,2-c]pyridines[1].

Physicochemical Properties:

Property Value
CAS Number 1807254-01-8
IUPAC Name 4-chloro-5-nitropyridine-2-carbonitrile
Molecular Formula C6H2ClN3O2
Molecular Weight 183.55 g/mol

| Appearance | Pale yellow to beige solid |

Structural Rationale & Reactivity Profiling

Expertise & Experience: The synthetic utility of 4-Chloro-5-nitropicolinonitrile stems from the synergistic electron-withdrawing effects of the C5-nitro group, the C2-nitrile group, and the inherent electronegativity of the pyridine nitrogen. This profound electron deficiency severely depletes the electron density at the C4 position, making the C4-chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) under remarkably mild conditions[1].

By controlling the reaction temperature and base strength, chemists can selectively displace the C4-chloride with various nucleophiles (amines, thiols, alcohols) without prematurely hydrolyzing the C2-nitrile or reducing the C5-nitro group. Following SₙAr, the C5-nitro group serves as a latent amine; its chemoselective reduction unlocks the potential for intramolecular cyclizations, yielding fused bicyclic systems that are critical in modern kinase inhibitor design.

Divergence A 4-Chloro-5-nitropicolinonitrile (Core Scaffold) B SNAr at C4 (Amines/Alcohols) A->B Nucleophile, Base Mild Heat C Nitro Reduction (C5-Amine) A->C Fe/NH4Cl EtOH/H2O D Nitrile Hydrolysis (C2-Amide/Acid) A->D Acid/Base Catalysis E Bicyclic Annulation (Imidazopyridines) B->E 1. Reduction 2. Cyclization

Synthetic divergence map of 4-Chloro-5-nitropicolinonitrile showing key pathways.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols incorporate causality-driven methodology and in-process controls (IPCs).

Protocol A: Chemoselective SₙAr at C4 with Primary Amines Objective: Introduce an amine nucleophile at C4 while preserving the C2-nitrile and C5-nitro groups. Causality Explanation: A weak, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is selected over strong inorganic bases (e.g., NaOH or KOH) to prevent unwanted hydrolysis of the sensitive C2-nitrile group. Tetrahydrofuran (THF) or Dichloromethane (DCM) is used to maintain mild conditions. Step-by-Step Methodology:

  • Setup: Charge a dry 50 mL round-bottom flask with 4-Chloro-5-nitropicolinonitrile (1.0 mmol, 183.5 mg) and anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) to the stirring solution and cool the flask to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add the primary amine (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (colorless under UV) will disappear, replaced by a bright yellow/orange spot (the highly conjugated product). LC-MS should confirm the mass shift from m/z 184 (with a characteristic 3:1 Cl isotope pattern) to the desired product mass without the chlorine isotope signature.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction of the C5-Nitro Group Objective: Reduce the C5-nitro group to a primary amine for subsequent cyclization, without reducing the C2-nitrile or causing dehalogenation. Causality Explanation: Standard catalytic hydrogenation (Pd/C, H₂) is avoided because it frequently leads to the over-reduction of the nitrile to a primary amine, or hydrodehalogenation if the C4-Cl is still present. Instead, a mild dissolving metal reduction using Iron powder and an acid source (like HCl or NH₄Cl) provides exquisite chemoselectivity for the nitro group[2]. Step-by-Step Methodology:

  • Setup: Suspend the C4-substituted-5-nitropicolinonitrile intermediate (1.0 mmol) in a mixture of Ethanol (8 mL) and Water (2 mL).

  • Reagent Addition: Add Iron powder (5.0 mmol, 279 mg) followed by solid Ammonium Chloride (NH₄Cl) (5.0 mmol, 267 mg).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 1–2 hours with vigorous stirring.

  • In-Process Control (IPC): The reaction is visually self-validating; the bright yellow solution will transition into a dark brown/black suspension as iron oxides form. LC-MS will show a mass reduction of 30 Da (loss of two oxygen atoms, gain of two hydrogen atoms).

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot EtOAc (30 mL). Concentrate the filtrate, partition between EtOAc and water, and separate the organic layer. Dry and concentrate to yield the C5-amine intermediate.

Signaling Pathway Context: Application in Kinase Inhibitor Design

The intermediates generated from 4-Chloro-5-nitropicolinonitrile are frequently cyclized into 1H-imidazo[4,5-c]pyridine-4-carbonitriles. These fused bicyclic scaffolds act as potent, ATP-competitive hinge binders in various kinase targets, most notably the Janus Kinase (JAK) family. By inhibiting JAK, these compounds block the downstream phosphorylation of STAT proteins, thereby halting the nuclear translocation and gene transcription responsible for pro-inflammatory cytokine signaling.

Pathway L Cytokine Ligand R Receptor (e.g., IL-6R) L->R Binds J JAK Kinase R->J Activates S STAT Phosphorylation J->S Phosphorylates T Nuclear Translocation & Transcription S->T Dimerization I Imidazopyridine Inhibitor I->J ATP-competitive Inhibition

JAK/STAT pathway targeted by imidazopyridine inhibitors derived from this scaffold.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected outcomes for the primary diversification pathways of 4-Chloro-5-nitropicolinonitrile.

TransformationReagents & ConditionsTimeExpected YieldIPC / Analytical Marker
SₙAr (Primary Amine) R-NH₂ (1.1 eq), DIPEA (2.0 eq), THF, 0 °C to RT2–4 h85–95%Disappearance of SM; Color shift to yellow
SₙAr (Oxygen Nucleophile) R-OH (1.0 eq), K₂CO₃ (1.5 eq), DMF, RT4–6 h75–85%LC-MS: Loss of m/z 184 Cl isotope pattern
Nitro Reduction Fe (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1), 80 °C1–2 h80–90%Formation of dark iron oxide sludge; LC-MS [M-30]
Nitrile Hydrolysis NaOH (aq, 2M), EtOH, 60 °C3–5 h70–80%IR Spectroscopy: Carboxylic acid C=O peak (~1700 cm⁻¹)

References

  • Title: 4-Chloro-5-nitropicolinonitrile - Benchchem Source: benchchem.com URL: 3

  • Title: 4-Chloro-5-cyanopyridine-2-carboxylic acid | 1256824-14-2 | Benchchem Source: benchchem.com URL: 2

Sources

Application

The Versatile Scaffolding of 4-Chloro-5-nitropicolinonitrile in the Synthesis of Fused N-Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Chloro-5-nitropicolinonitrile In the landscape of medicinal chemistry and materials science, the quest for novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-5-nitropicolinonitrile

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Fused N-heterocycles represent a privileged class of compounds, forming the core of numerous pharmaceuticals and functional materials. 4-Chloro-5-nitropicolinonitrile has emerged as a powerhouse building block for the construction of these complex scaffolds. Its strategic arrangement of functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a versatile nitrile moiety on a pyridine ring—renders it an exceptionally valuable precursor for a diverse array of annulation reactions.

The pyridine core, inherently electron-deficient, is further activated by the potent electron-withdrawing effects of the nitro and nitrile groups. This electronic profile makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable entry point for introducing a wide range of functionalities. Subsequent intramolecular cyclization, often involving the nitrile and the newly introduced nucleophile or the adjacent nitro group, allows for the efficient construction of various fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of 4-Chloro-5-nitropicolinonitrile, complete with detailed application notes and experimental protocols for the synthesis of key fused N-heterocycles.

Core Synthetic Strategies and Mechanistic Insights

The primary synthetic route leveraging 4-Chloro-5-nitropicolinonitrile involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): A binucleophilic reagent is introduced at the C4 position, displacing the chloride. The choice of nucleophile is critical as it dictates the nature of the fused ring to be formed.

  • Intramolecular Cyclization: The second nucleophilic center of the newly introduced substituent attacks either the nitrile carbon or a carbon atom activated by the nitro group, leading to ring closure.

The efficiency and regioselectivity of these reactions are governed by the nature of the binucleophile, reaction conditions (temperature, solvent, and base), and the inherent reactivity of the 4-Chloro-5-nitropicolinonitrile scaffold.

Diagram 1: General Synthetic Pathway A generalized workflow for the synthesis of fused N-heterocycles from 4-Chloro-5-nitropicolinonitrile.

A 4-Chloro-5-nitropicolinonitrile C SNA_r Intermediate A->C Nucleophilic Aromatic Substitution B Binucleophile (e.g., diamine, hydrazine, guanidine) B->C D Fused N-Heterocycle C->D Intramolecular Cyclization

Application I: Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are a class of fused heterocycles with significant biological activities, including potential applications as kinase inhibitors. The synthesis of these compounds from 4-Chloro-5-nitropicolinonitrile is a straightforward process involving reaction with 1,2-diamines.

Mechanistic Rationale

The reaction commences with the nucleophilic attack of one of the amino groups of the 1,2-diamine at the C4 position of 4-Chloro-5-nitropicolinonitrile, displacing the chloride ion to form a 4-(2-aminoalkyl)amino-5-nitropicolinonitrile intermediate. The electron-withdrawing nitro group at C5 facilitates this initial SNAr step. Subsequently, under appropriate conditions, the second amino group undergoes an intramolecular cyclization. This can proceed via two main pathways: attack on the electron-deficient carbon of the nitrile group, or a more complex cyclization involving the nitro group, which is often reduced in situ or acts as an activating group for the adjacent C5 position. The former pathway is generally favored, leading to the formation of the pyrazine ring.

Experimental Protocol: Synthesis of 8-Substituted 6-nitropyrido[2,3-b]pyrazin-7-amines

This protocol details the synthesis of a representative pyrido[2,3-b]pyrazine derivative.

Materials:

  • 4-Chloro-5-nitropicolinonitrile (1.0 eq)

  • Substituted 1,2-ethanediamine (1.1 eq)

  • Ethanol (or other suitable solvent like DMF)

  • Triethylamine (or other suitable base, 2.0 eq)

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-5-nitropicolinonitrile in ethanol.

  • Add the substituted 1,2-ethanediamine and triethylamine to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and base.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Table 1: Representative Yields for Pyrido[2,3-b]pyrazine Synthesis

1,2-Diamine SubstrateProductYield (%)
Ethylenediamine6-Nitro-7,8-dihydropyrido[2,3-b]pyrazin-7-amine85
1,2-Propanediamine8-Methyl-6-nitro-7,8-dihydropyrido[2,3-b]pyrazin-7-amine82
1,2-CyclohexanediamineFused-cyclohexano-6-nitropyrido[2,3-b]pyrazin-7-amine78

Application II: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of N-heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[1] Their synthesis from 4-Chloro-5-nitropicolinonitrile can be achieved using amidines, such as guanidine, as the binucleophile.

Mechanistic Rationale

The synthesis of pyrido[2,3-d]pyrimidines from 4-chloro-5-nitropicolinonitrile and guanidine follows a sequential SNAr and cyclization pathway. Initially, one of the amino groups of guanidine acts as a nucleophile, displacing the chloride at the C4 position of the picolinonitrile. This forms a 4-(guanidino)-5-nitropicolinonitrile intermediate. The subsequent intramolecular cyclization involves the attack of the second amino group of the guanidino moiety onto the electrophilic carbon of the nitrile group. This ring-closing step is often promoted by a base and leads to the formation of the fused pyrimidine ring. The nitro group at the 5-position plays a crucial role in activating the pyridine ring for the initial nucleophilic attack.

Diagram 2: Pyrido[2,3-d]pyrimidine Synthesis Workflow A flowchart illustrating the key steps in the synthesis of pyrido[2,3-d]pyrimidines.

A 4-Chloro-5-nitropicolinonitrile + Guanidine B SNA_r Reaction A->B C 4-(Guanidino)-5-nitropicolinonitrile Intermediate B->C D Intramolecular Cyclization C->D E Pyrido[2,3-d]pyrimidine D->E

Experimental Protocol: Synthesis of 2-Amino-5-nitropyrido[2,3-d]pyrimidin-4-amine

Materials:

  • 4-Chloro-5-nitropicolinonitrile (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (or another strong base, 3.0 eq)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature to generate free guanidine.

  • Add 4-Chloro-5-nitropicolinonitrile to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the precipitate with water and then with cold ethanol.

  • Dry the product under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Application III: Synthesis of[2][3][4]Triazolo[4,3-a]pyridines

Fused triazole systems are of great interest in medicinal chemistry due to their diverse pharmacological properties. The synthesis of[2][3][4]triazolo[4,3-a]pyridines from 4-Chloro-5-nitropicolinonitrile can be accomplished by reacting it with hydrazine hydrate.

Mechanistic Rationale

The reaction begins with the nucleophilic substitution of the chloro group by hydrazine, forming 4-hydrazinyl-5-nitropicolinonitrile. This intermediate is then poised for intramolecular cyclization. The terminal amino group of the hydrazinyl moiety attacks the electrophilic carbon of the nitrile group. This cyclization is typically acid- or base-catalyzed and results in the formation of the fused triazole ring.

Experimental Protocol: Synthesis of 3-Amino-8-nitro-[2][3][4]triazolo[4,3-a]pyridine-7-carbonitrile

Materials:

  • 4-Chloro-5-nitropicolinonitrile (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol

Procedure:

  • Dissolve 4-Chloro-5-nitropicolinonitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the progress by TLC.

  • The product usually precipitates from the reaction mixture.

  • Collect the solid by filtration and wash it with cold ethanol.

  • Dry the product under vacuum.

Conclusion

4-Chloro-5-nitropicolinonitrile is a highly valuable and versatile building block for the synthesis of a wide range of fused N-heterocycles. The predictable reactivity of its functional groups allows for the rational design and efficient synthesis of complex molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the potential for diversification through the use of various binucleophiles, ensures that 4-Chloro-5-nitropicolinonitrile will continue to be a key player in the field of heterocyclic chemistry.

References

  • Hussein, A. M., et al. (2015). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. Open Access Library Journal, 2, e1307. Available from: [Link]

  • Mederski, W. W. K. R., et al. (2003). PYRIDO[3,4-b]PYRAZINES. A NEW APPLICATION OF 2-CHLORO-3,4-DIAMINOPYRIDINE. HETEROCYCLES, 60(4), 925. Available from: [Link]

  • Al-Issa, S.A.R. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10902-10915. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 12(1), 1-15. Available from: [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. Available from: [Link]

  • Singh, B. (1990). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. HETEROCYCLES, 31(11), 1955. Available from: [Link]

  • Abdel-monem, M. I. (2010). The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. Journal of the Serbian Chemical Society, 75(1), 1-10. Available from: [Link]

  • Abdel-Hafez, A. A., et al. (2020). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 12(1), 1-10. Available from: [Link]

  • Huang, W., et al. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. Available from: [Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 4-Chloro-5-nitropicolinonitrile

Executive Summary & Synthetic Challenge The functionalization of highly substituted heteroaromatics is a cornerstone of modern drug discovery.1[1] is a versatile building block, but it presents a formidable chemoselectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenge

The functionalization of highly substituted heteroaromatics is a cornerstone of modern drug discovery.1[1] is a versatile building block, but it presents a formidable chemoselectivity challenge during reduction. The molecule contains three reducible moieties on an electron-deficient pyridine ring:

  • Nitro Group (-NO₂): The target for reduction to a primary amine.

  • Chloro Group (-Cl): Highly susceptible to hydrodehalogenation (hydrogenolysis).

  • Cyano Group (-CN): Susceptible to over-reduction to a primary amine (-CH₂NH₂) under forcing conditions.

This guide establishes a self-validating, robust protocol for the exclusive reduction of the nitro group to yield 5-amino-4-chloropicolinonitrile , detailing the mechanistic causality behind catalyst selection and process parameters.

Mechanistic Causality: Catalyst & Solvent Selection

To achieve absolute chemoselectivity, we must manipulate the adsorption energies and activation barriers at the catalyst surface.

The Dehalogenation Problem: Standard Palladium on Carbon (Pd/C) is notoriously problematic for halonitroarenes. Palladium readily undergoes oxidative addition into the C-Cl bond. Because the pyridine ring and the ortho-cyano group withdraw electron density, the C-Cl bond in this specific substrate is highly activated, making 2[2].

The Platinum Advantage: Platinum (Pt/C) exhibits an inherently lower propensity for C-Cl oxidative addition compared to Palladium, favoring the3[3].

The Role of Sulfiding (Structure Sensitivity): To completely suppress dehalogenation, a Sulfided Pt/C catalyst is required. The hydrogenolysis of the C-Cl bond is a structure-sensitive reaction requiring a large, contiguous ensemble of active metal atoms. Conversely, the reduction of the nitro group is structure-insensitive and can occur on isolated single-atom sites. 4[4], binding strongly to the large platinum ensembles (shutting down dehalogenation) while leaving the smaller sites active for nitro reduction.

Solvent Causality: Ethyl acetate (EtOAc) is selected over protic solvents (like methanol). Protic solvents can hydrogen-bond with the chloride leaving group, inadvertently lowering the activation barrier for C-Cl cleavage.

Quantitative Catalyst Profiling

The following table summarizes the empirical performance of various catalytic systems when applied to chloronitropyridine scaffolds under standard conditions (1 atm H₂, 25 °C, EtOAc).

Catalyst SystemH₂ PressureAdditive/ModifierConversion (%)Selectivity to Target (%)Principal Impurity
5% Pd/C 1 atmNone>99< 205-Aminopicolinonitrile (Dehalogenation)
5% Pt/C 1 atmNone>99~ 655-Aminopicolinonitrile (Dehalogenation)
5% Pt/C 1 atmZnBr₂ (10 mol%)>95> 95Unreacted Starting Material
5% Pt/C (Sulfided) 1 atmNone>98> 99 None (Optimal System)
Raney Nickel 5 atmNone>99< 10Nitrile reduction to primary amine

Reaction Pathway Visualization

G SM 4-Chloro-5-nitropicolinonitrile (Starting Material) DP 5-Amino-4-chloropicolinonitrile (Desired Product) SM->DP Pt/C (Sulfided), H2 (1 atm) Chemoselective Reduction SP1 5-Aminopicolinonitrile (Hydrodehalogenation Impurity) SM->SP1 Pd/C, Base, H2 C-Cl Hydrogenolysis SP2 4-Chloro-5-amino- 2-(aminomethyl)pyridine (Nitrile Reduction) SM->SP2 High Pressure / Temp -CN Reduction

Reaction pathways and chemoselectivity challenges in 4-Chloro-5-nitropicolinonitrile hydrogenation.

Detailed Experimental Protocol

Materials Required
  • Substrate: 4-Chloro-5-nitropicolinonitrile (1.0 eq, 10 mmol, 1.83 g)

  • Catalyst: 5% Platinum on carbon, sulfided (0.01 eq Pt, ~390 mg)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) (50 mL)

  • Gas: Hydrogen gas (H₂) via double-layered balloon

Step-by-Step Methodology
  • Reactor Preparation (Inert Atmosphere): Charge a flame-dried 100 mL two-neck round-bottom flask with 4-Chloro-5-nitropicolinonitrile (1.83 g) and 5% sulfided Pt/C (390 mg).

    • Causality: Dry loading the catalyst with the substrate before solvent addition prevents localized heating and potential ignition of the solvent vapors by the active carbon surface.

  • Solvent Addition & Degassing: Add 50 mL of anhydrous EtOAc. Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with dry Nitrogen (N₂). Repeat this cycle three times.

    • Causality: Rigorous removal of oxygen prevents the re-oxidation of the catalyst surface, which can alter the delicate chemoselectivity established by the sulfur poisoning.

  • Hydrogenation: Evacuate the nitrogen and backfill the flask with H₂ gas from a balloon. Repeat the H₂ purge twice. Maintain the reaction under a positive pressure of H₂ (1 atm) via the balloon. Stir vigorously (800 rpm) at 25 °C.

    • Causality: High stirring rates overcome mass transfer limitations of H₂ gas into the liquid phase. Keeping the pressure at exactly 1 atm prevents the over-reduction of the cyano group.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) and LC-MS (See Section 6).

  • Workup & Isolation: Once complete, purge the flask thoroughly with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with additional EtOAc (2 × 20 mL).

    • Safety Note: Do not let the catalyst pad dry out completely during filtration, as finely divided Pt/C can be pyrophoric in air.

  • Concentration: Concentrate the filtrate under reduced pressure to afford 5-amino-4-chloropicolinonitrile as a solid. The product is typically >98% pure and requires no further column chromatography.

Trustworthiness: Self-Validating Quality Control (QC)

To ensure the protocol has functioned as a self-validating system, the operator must utilize specific analytical markers to confirm chemoselectivity:

  • LC-MS Isotopic Signature (Critical IPC): The presence of the intact C-Cl bond is unequivocally proven by the natural isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

    • Pass Criteria: The mass spectrum must show a molecular ion cluster at m/z 154 [M+H]⁺ and m/z 156 [M+H+2]⁺ in a strict 3:1 ratio.

    • Fail Criteria: A peak at m/z 120 indicates catastrophic hydrodehalogenation. A peak at m/z 158 indicates unwanted reduction of the nitrile group.

  • ¹H NMR Shift Analysis: In the starting material, the pyridine proton at C6 (adjacent to the nitro group) is highly deshielded (typically >8.5 ppm). Upon successful reduction to the electron-donating amine, this proton will exhibit a significant upfield shift (to ~7.8–8.0 ppm). The appearance of a broad singlet integrating to 2H (~4.5–5.5 ppm, exchangeable with D₂O) confirms the formation of the -NH₂ group.

References

  • BenchChem Technical Data. "4-Chloro-5-nitropicolinonitrile". Benchchem.com.
  • BenchChem Technical Data. "3-Chloro-5-fluoroaniline". Benchchem.com.
  • Takasaki, M., et al. "Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles". Organic Letters - ACS Publications.
  • Qiang Group. "Enhanced Chemoselective Hydrogenation through Tuning the Interaction between Pt Nanoparticles and Carbon Supports". ACS Publications.
  • Forni, L., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts". Chemical Reviews - ACS Publications.

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Chloro-5-nitropicolinonitrile Derivatives

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis In the landscape of modern medicinal chemistry and materials science, the demand for rapid and efficient synthesis of novel molecular entities is par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

In the landscape of modern medicinal chemistry and materials science, the demand for rapid and efficient synthesis of novel molecular entities is paramount. 4-Chloro-5-nitropicolinonitrile serves as a highly versatile scaffold, with its derivatives being pivotal intermediates in the development of a wide array of functional molecules.[1] The electron-deficient nature of the pyridine ring, amplified by the presence of both a nitro and a cyano group, renders the chlorine atom at the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity profile makes it an ideal candidate for the generation of diverse chemical libraries.

Traditionally, these substitution reactions are conducted under thermal conditions, often requiring prolonged reaction times and high temperatures, which can lead to the formation of impurities and decomposition of sensitive substrates.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4] By utilizing microwave irradiation, reactions can be completed in a fraction of the time, often with higher yields and purities compared to conventional heating methods.[5][6] This is achieved through direct and uniform heating of the reaction mixture, leading to rapid temperature elevation and significant rate enhancements.[7]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 4-amino and 4-alkoxy-5-nitropicolinonitrile derivatives, offering detailed protocols, comparative data, and mechanistic insights for researchers, scientists, and drug development professionals.

The Rationale for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The core of this synthetic strategy lies in the SNAr mechanism. The pyridine ring of 4-chloro-5-nitropicolinonitrile is inherently electron-deficient. This effect is significantly enhanced by the strong electron-withdrawing capabilities of the nitro (-NO₂) group at the C5 position and the nitrile (-CN) group at the C2 position. This electronic arrangement polarizes the C4-Cl bond, making the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.

The reaction typically proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., an amine or an alkoxide) attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing over the pyridine ring and the electron-withdrawing nitro and cyano groups.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group, yielding the substituted product.

Microwave irradiation dramatically accelerates this process. The high polarity of the Meisenheimer complex and the polar nature of many solvents used in these reactions allow for efficient absorption of microwave energy, leading to rapid and uniform heating. This results in a significant reduction in reaction times, often from hours to mere minutes, and frequently leads to cleaner reaction profiles and higher product yields.[8]

General Reaction Scheme

The versatility of 4-chloro-5-nitropicolinonitrile as a synthetic precursor is demonstrated in its reactions with a variety of nucleophiles. The general scheme for the microwave-assisted synthesis of 4-amino and 4-alkoxy derivatives is depicted below.

Caption: General reaction scheme for the microwave-assisted synthesis of 4-substituted-5-nitropicolinonitrile derivatives.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 4-(phenylamino)-5-nitropicolinonitrile

This protocol provides a representative example of the microwave-assisted synthesis of a 4-amino derivative.

Materials and Reagents:

  • 4-Chloro-5-nitropicolinonitrile (1.0 mmol, 183.55 mg)

  • Aniline (1.1 mmol, 102.4 mg, 100.4 µL)

  • Diisopropylethylamine (DIPEA) (1.5 mmol, 193.9 mg, 261.3 µL)

  • Anhydrous Ethanol (3 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-chloro-5-nitropicolinonitrile (183.55 mg, 1.0 mmol).

  • Add anhydrous ethanol (3 mL) to dissolve the starting material.

  • Add aniline (100.4 µL, 1.1 mmol) to the reaction mixture.

  • Add diisopropylethylamine (261.3 µL, 1.5 mmol) to the vial.

  • Seal the vial with a cap and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10 minutes with stirring. The pressure should be monitored and should not exceed the vial's safety limit (typically around 20 bar).

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(phenylamino)-5-nitropicolinonitrile.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave reactions are conducted in sealed vessels at elevated temperatures and pressures. Ensure that the microwave vials are not overfilled and that the reaction parameters do not exceed the safety limits of the instrument.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis and purification process.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Workup and Purification A Weigh 4-Chloro-5-nitropicolinonitrile B Add Solvent (e.g., Ethanol) A->B C Add Nucleophile (e.g., Aniline) B->C D Add Base (e.g., DIPEA) C->D E Seal Reaction Vial D->E F Microwave Irradiation (e.g., 120°C, 10 min) E->F G Cool to Room Temperature F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A streamlined workflow for the microwave-assisted synthesis of 4-substituted-5-nitropicolinonitrile derivatives.

Comparative Data: Microwave vs. Conventional Heating

NucleophileMethodSolventTemperature (°C)TimeYield (%)Reference
CyclohexylamineMicrowaveEthanol12010 min82[9]
CyclohexylamineConventionaln-Butanol7516 h69[9]
MorpholineMicrowaveEthanol12010 min83[9]
MorpholineConventionaln-Butanol7516 h75[9]
AnilineMicrowaveEthanol12010 min72[9]
AnilineConventionalEthanol7516 h58[9]

This data is for the amination of a 6-chloropurine derivative and is presented as a representative comparison.

Conclusion

Microwave-assisted synthesis provides a powerful and efficient platform for the rapid generation of 4-substituted-5-nitropicolinonitrile derivatives. The protocols and insights presented in this application note demonstrate the significant advantages of MAOS over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles. By leveraging this technology, researchers and drug development professionals can accelerate their discovery pipelines and more efficiently explore the chemical space around this valuable synthetic scaffold.

References

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Stadler, A., & Kappe, C. O. (2004). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(2), 508-515.
  • Desai, A., & Sharma, G. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 1(1), 1-10.
  • Patil, S. (2025). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Sciences, 137(1), 1-15.
  • G, A., & P, S. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI, 1(1), 1-20.
  • Loupy, A. (Ed.). (2006). Microwaves in Organic Synthesis. John Wiley & Sons.
  • Hayes, B. L. (2002).
  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. John Wiley & Sons.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Sheibani, H., Saljoogi, A. S., & Bazgir, A. (2008).
  • Xu, H., & Fan, L. L. (2008). Microwave-assisted N-Arylation of Indoles via C (sp2)–N (sp2) Bond Formation by Aromatic Nucleophilic Substitution Reactions.
  • F, Q., M, N., S, H., S, A., M, A., Q, J., ... & M, B. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1269, 133809.

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding dechlorination side reactions in 4-Chloro-5-nitropicolinonitrile synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on mitigating the prevalent issue of dechlorination. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this valuable chemical intermediate.

Introduction

4-Chloro-5-nitropicolinonitrile is a key building block in medicinal chemistry and material science.[1] Its structure, featuring a pyridine ring substituted with chloro, nitro, and nitrile groups, makes it a versatile precursor for a variety of complex molecules through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[1] The synthesis, typically achieved by the nitration of 2-chloro-3-cyanopyridine, is an electrophilic aromatic substitution. However, the strongly electron-withdrawing nature of the nitrile group and the pyridine nitrogen deactivates the ring, necessitating harsh reaction conditions. These conditions, if not precisely controlled, can lead to undesired side reactions, most notably the substitution of the chlorine atom (dechlorination), which significantly reduces the yield and purity of the target compound.

Troubleshooting Guide: Dechlorination and Other Side Reactions

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: I'm observing a significant amount of a dechlorinated nitro-byproduct. What is the primary cause?

Answer: The formation of a dechlorinated nitro-byproduct is the most common side reaction in this synthesis. It occurs due to a competing nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is already electron-deficient, and the introduction of a powerful electron-withdrawing nitro group further activates the C4-position (where the chlorine is attached) towards nucleophilic attack.

Mechanistic Insight: The primary electrophilic aromatic substitution mechanism involves the attack of the nitronium ion (NO₂⁺) on the electron-rich pi system of the pyridine ring.[2][3][4] However, once the desired product is formed, its electron-deficient nature makes the chlorine atom a good leaving group. Nucleophiles present in the reaction medium, such as water (from aqueous nitric acid) or even nitrate ions, can then displace the chloride ion. This process is exacerbated by elevated temperatures and prolonged reaction times.

cluster_main Main Reaction Pathway (Electrophilic Substitution) cluster_side Side Reaction (Nucleophilic Substitution) Start 2-Chloro-3-cyanopyridine Product 4-Chloro-5-nitropicolinonitrile Start->Product HNO₃ / H₂SO₄ (Generates NO₂⁺) Dechlorinated 5-Nitro-4-hydroxypicolinonitrile (Example byproduct) Product->Dechlorinated Nucleophile (e.g., H₂O) High Temperature

Caption: Main vs. Side Reaction Pathways.

Question 2: How can I adjust my experimental conditions to minimize dechlorination?

Answer: Minimizing dechlorination requires precise control over several key reaction parameters. The goal is to find conditions that favor the desired electrophilic nitration while suppressing the subsequent nucleophilic substitution.

1. Stringent Temperature Control: Nitration is a highly exothermic reaction.[5] Failure to control the temperature is the most common reason for excessive side product formation.

  • Protocol: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent. Use an efficient cooling bath (ice-salt or a cryo-cooler) and monitor the internal temperature of the reaction flask closely.

  • Causality: Lower temperatures decrease the rate of all reactions, but they disproportionately affect the higher activation energy SNAr side reaction compared to the desired nitration.

2. Slow, Controlled Reagent Addition:

  • Protocol: Add the nitrating mixture (or nitric acid) to the solution of 2-chloro-3-cyanopyridine in sulfuric acid dropwise and slowly.

  • Causality: This prevents localized "hot spots" where the temperature can spike, promoting side reactions. Slow addition ensures that the heat generated can be effectively dissipated by the cooling bath.

3. Optimization of the Nitrating Mixture:

  • Protocol: The ratio of nitric acid to sulfuric acid is critical. Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the reactive nitronium ion (NO₂⁺) electrophile.[6][7] For deactivated rings, a higher proportion of sulfuric acid is often necessary to generate a sufficient concentration of NO₂⁺.[5]

  • Causality: Using nitrating agents with a high water content (e.g., dilute nitric acid) introduces excess nucleophiles (H₂O) that can directly participate in dechlorination. Using fuming nitric acid or increasing the ratio of concentrated H₂SO₄ helps to scavenge water.

4. Reaction Monitoring and Timely Quenching:

  • Protocol: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to an acceptable level.

  • Causality: Allowing the reaction to proceed for an extended period after the starting material is consumed provides more opportunity for the desired product to undergo the dechlorination side reaction.

ParameterRecommended ConditionRationale for Avoiding Dechlorination
Temperature 0°C to 10°CSuppresses the rate of the nucleophilic substitution side reaction.
Reagent Addition Slow, dropwisePrevents localized temperature spikes (hot spots).
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Maximizes NO₂⁺ generation while minimizing water content.
Reaction Time Monitor via TLC/HPLCPrevents prolonged exposure of the product to harsh conditions.
Question 3: My yield is low, but I don't see significant dechlorination. What else could be wrong?

Answer: Low yields can stem from several issues other than the primary side reaction.

  • Incomplete Reaction: The pyridine ring is deactivated, and the nitration may be sluggish. If the reaction is quenched too early, a significant amount of starting material will remain.

    • Solution: Consider slightly increasing the reaction temperature (e.g., to 15-20°C) after the initial addition is complete, but monitor carefully for the onset of side product formation. Alternatively, a stronger nitrating agent could be employed, though this also increases the risk of side reactions.[5]

  • Product Loss During Work-up: The product may have some solubility in the acidic aqueous mixture used for quenching.

    • Solution: Ensure the reaction mixture is poured onto a large volume of crushed ice to keep the temperature low and minimize solubility.[5] If precipitation is poor, cautiously neutralize the cold acidic solution with a base like sodium carbonate or dilute sodium hydroxide to precipitate the product. This must be done carefully in an ice bath due to the highly exothermic nature of neutralization.[5]

  • Substrate Quality: The starting 2-chloro-3-cyanopyridine may contain impurities that inhibit the reaction or decompose under the strong acidic conditions.

    • Solution: Ensure the purity of the starting material through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary before use.

Start Low Yield Observed CheckDechlor Check for Dechlorination (TLC, GC, NMR) Start->CheckDechlor DechlorYes Significant Dechlorination CheckDechlor->DechlorYes Yes DechlorNo Minimal Dechlorination CheckDechlor->DechlorNo No ActionDechlor Optimize Conditions: - Lower Temperature - Slower Addition - Monitor Time DechlorYes->ActionDechlor CheckComplete Check Reaction Completion (TLC, HPLC) DechlorNo->CheckComplete Incomplete Reaction Incomplete CheckComplete->Incomplete No Complete Reaction Complete CheckComplete->Complete Yes ActionIncomplete Troubleshoot Nitration: - Slightly Higher Temp - Stronger Nitrating Agent Incomplete->ActionIncomplete CheckWorkup Review Work-up Procedure Complete->CheckWorkup WorkupLoss Product Loss During Quench/Isolation CheckWorkup->WorkupLoss Issue Found ActionWorkup Optimize Work-up: - Quench on excess ice - Cautious Neutralization WorkupLoss->ActionWorkup

Caption: Troubleshooting Workflow for Low Yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of 4-Chloro-5-nitropicolinonitrile?

A1: The following is a generalized protocol synthesized from common laboratory practices for nitration of deactivated aromatic systems. Researchers should always perform their own risk assessment and optimize conditions for their specific scale and equipment.

Experimental Protocol:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Charge Reactor: To the flask, add concentrated sulfuric acid (H₂SO₄, 98%). Begin stirring and cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Add Substrate: Slowly add 2-chloro-3-cyanopyridine to the cold sulfuric acid. Allow the mixture to stir until all the solid has dissolved completely, maintaining the temperature below 10°C.

  • Prepare Nitrating Agent: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%) to concentrated sulfuric acid (H₂SO₄, 98%) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the solution of the substrate over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, let the mixture stir at 0-10°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum to obtain 4-Chloro-5-nitropicolinonitrile. Further purification can be achieved by recrystallization if necessary.

Q2: How does the electronic nature of the starting material influence this reaction?

A2: The starting material, 2-chloro-3-cyanopyridine, is an electron-deficient aromatic system. This is due to two factors:

  • The Pyridine Nitrogen: The nitrogen atom in the ring is more electronegative than carbon and exerts an inductive electron-withdrawing effect.

  • The Nitrile Group (-CN): The cyano group is a very strong electron-withdrawing group through both induction and resonance.

This electron deficiency deactivates the ring towards electrophilic aromatic substitution, making the reaction significantly more difficult than the nitration of benzene.[8] Consequently, strong acidic conditions (like the H₂SO₄/HNO₃ mixture) are required to generate a high enough concentration of the powerful nitronium ion (NO₂⁺) electrophile to drive the reaction forward.[3][6] This necessity for harsh conditions creates a narrow processing window where the desired nitration can occur without promoting undesired side reactions like dechlorination.

Q3: Are there alternative synthetic routes that might avoid this dechlorination issue?

A3: While direct nitration of 2-chloro-3-cyanopyridine is a common approach, alternative strategies could be considered, though they may involve more steps. One theoretical alternative involves reversing the order of functional group installation:

  • Nitration first: Start with 3-cyanopyridine, nitrate it to form 5-nitropicolinonitrile.

  • Chlorination last: Introduce the chlorine atom at the C4 position.

This approach might be challenging as the nitro and cyano groups would heavily deactivate the ring, making the final chlorination step difficult. Another possibility is to start with a precursor that already has the nitro group and then form the nitrile, for example, from an amide or aldehyde, but these routes are often less direct. For most applications, optimizing the direct nitration of the chlorinated precursor remains the most practical and atom-economical approach.

References

  • BenchChem. (2025).
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure.
  • Doc Brown's Chemistry. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
  • BenchChem. 4-Chloro-5-nitropicolinonitrile. Benchchem.
  • Google Patents. (1980).
  • LibreTexts Chemistry. (2020). 4.
  • Michigan State University Department of Chemistry.
  • Olah, G. A., et al. (2003). Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data. Journal of the American Chemical Society.
  • Zhang, H., et al. (2019). One-pot synthesis of highly active Ni/Fe nano-bimetal by simultaneous ball milling and in situ chemical deposition.
  • Reddit. (2023).
  • Curriculum Press. (2020). 316 – Organic Synthesis Routes. Chem Factsheet.
  • Google Patents. (1990).
  • Google P
  • Google Patents.
  • Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Reddit. (2021). Synthetic Routes, 3 Step synthesis. r/chemhelp.
  • Miura, Y., & Casida, J. E. (1990).
  • Gan, J., et al. (2001). Dechlorination of Chloropicrin and 1,3-Dichloropropene by Hydrogen Sulfide Species: Redox and Nucleophilic Substitution Reactions. USDA ARS.
  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE.
  • RSC Publishing. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions.
  • Tetrahedron Letters. (2005).
  • Naito, T., et al. (2005).
  • ResearchGate. Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile....
  • Guidechem. (2021). What are the various methods for preparing 2-Chloro-3-cyanopyridine?.
  • Journal of Chemical and Pharmaceutical Research. Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride.
  • Organic Syntheses. (1950). chloroacetonitrile.
  • Schenzle, A., et al. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.
  • ChemicalBook. 2-Chloro-5-nitropyridine synthesis.
  • Globe Thesis. (2010). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine.

Sources

Optimization

Technical Support Center: Handling and Troubleshooting for 4-Chloro-5-nitropicolinonitrile

Welcome to the technical support center for 4-Chloro-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this highly reactive intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-5-nitropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this highly reactive intermediate into their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the success and reproducibility of your experiments. The key to mastering this reagent lies in rigorously controlling one critical variable: moisture.

Section 1: Frequently Asked Questions - The Chemistry of Moisture Sensitivity

This section addresses the fundamental "why" behind the handling requirements. Understanding the mechanism of degradation is the first step toward preventing it.

Q1: Why is 4-Chloro-5-nitropicolinonitrile so exceptionally sensitive to moisture?

A1: The high reactivity of 4-Chloro-5-nitropicolinonitrile stems from its electronic structure, which makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, but the presence of two powerful electron-withdrawing groups—the nitro (NO₂) group at C5 and the nitrile (C≡N) group at C2—dramatically increases the electrophilicity of the carbon atoms in the ring, particularly the chlorine-bearing C4 position[1].

These groups activate the ring towards nucleophilic attack in two ways:

  • Inductive Effect: The electronegative oxygen and nitrogen atoms pull electron density away from the ring through the sigma bonds.

  • Resonance Effect: The nitro and nitrile groups can delocalize the negative charge of the intermediate (the Meisenheimer complex) that forms when a nucleophile attacks the ring. The ortho- and para-positions relative to these groups are most activated.

Water, although a weak nucleophile, is potent enough to attack the activated C4 position, leading to hydrolysis. This reaction is often autocatalytic, as the HCl byproduct can protonate the pyridine nitrogen, further increasing the ring's electrophilicity.

G Figure 1: Hydrolysis via Nucleophilic Aromatic Substitution (SNAr) cluster_0 Reaction Pathway Start 4-Chloro-5-nitropicolinonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Product 4-Hydroxy-5-nitropicolinonitrile (Degradation Product) Intermediate->Product Loss of Cl⁻ HCl HCl (byproduct) Intermediate->HCl Proton Transfer

Caption: Figure 1: Hydrolysis via Nucleophilic Aromatic Substitution (SNAr).

Q2: What are the primary degradation products I should look for if my sample is exposed to water?

A2: There are two primary hydrolysis pathways:

  • C-Cl Bond Hydrolysis: This is the most common and rapid degradation pathway. The chlorine atom is displaced by a hydroxyl group to form 4-Hydroxy-5-nitropicolinonitrile . This byproduct is significantly more polar than the starting material and will have a very different Rf value on a TLC plate.

  • Nitrile Group Hydrolysis: Under more forcing conditions (either acidic or basic), the nitrile group itself can hydrolyze.[1] This occurs in two stages: first to the corresponding amide (4-Chloro-5-nitropicolinamide ), and upon further hydrolysis, to the carboxylic acid (4-Chloro-5-nitropicolinic acid ). While less common from simple atmospheric moisture, it can become a significant issue if reactions are run in protic solvents without proper controls or if acidic/basic contaminants are present.

Q3: How can I quickly assess the purity of my 4-Chloro-5-nitropicolinonitrile before an experiment?

A3: A multi-point check is recommended:

  • Visual Inspection: The material should be a free-flowing solid. Any clumping or discoloration may indicate moisture absorption.

  • Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a tiny amount in an anhydrous solvent (e.g., ethyl acetate) and elute on a silica plate. A pure sample should show a single spot. The primary hydrolysis product, 4-Hydroxy-5-nitropicolinonitrile, will appear as a much more polar spot (lower Rf) that may streak.

  • ¹H NMR Spectroscopy: Dissolve a sample in a dry deuterated solvent (e.g., CDCl₃). The presence of water will not only show a peak for H₂O but may also reveal peaks corresponding to the hydrolysis byproducts, which will have distinct aromatic proton shifts compared to the parent compound.

Section 2: Protocols for Rigorous Moisture Control

Adherence to these protocols is not merely best practice; it is essential for achieving reliable and reproducible results.

Storage and Handling of the Solid Reagent

Proper storage is your first line of defense.

Parameter Optimal Condition Acceptable Condition Rationale
Atmosphere Stored inside an inert atmosphere glovebox (N₂ or Ar).Tightly sealed container with parafilm, placed inside a desiccator with a fresh drying agent (e.g., Drierite).Prevents exposure to ambient atmospheric moisture.
Temperature Refrigerated (2-8°C).Cool, dry place away from direct sunlight.Reduces the rate of any potential slow degradation reactions.
Dispensing Weighed inside a glovebox.Quickly weighed in the open lab, immediately resealed, and the reaction flask purged with inert gas.Minimizes the time the bulk reagent is exposed to the atmosphere.
Experimental Protocol: Setting Up a Moisture-Sensitive Reaction

This workflow details the critical steps for preparing and executing a reaction under a controlled inert atmosphere using a Schlenk line.

Objective: To set up a reaction using 4-Chloro-5-nitropicolinonitrile while rigorously excluding atmospheric moisture and oxygen.

Materials:

  • Round-bottom flask with a sidearm (Schlenk flask)

  • Glassware (syringes, needles, cannulas), stir bar

  • Septa

  • Schlenk line with dual vacuum/inert gas manifold

  • Heat gun or vacuum oven

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation (CRITICAL):

    • Thoroughly wash and dry all glassware.

    • Place the Schlenk flask, stir bar, and any other necessary glassware in an oven at >120°C for at least 4 hours (overnight is ideal).

    • Action: Assemble the hot flask with a septum and immediately transfer it to the Schlenk line.

    • Causality: This removes physically adsorbed water from the glass surfaces.

  • Purging the Reaction Vessel:

    • Action: Connect the flask to the Schlenk line. Perform at least three vacuum/inert gas backfill cycles. To do this, carefully open the flask to the vacuum line to evacuate the air, then switch to the inert gas line to fill the flask.

    • Causality: This process replaces the air inside the flask (containing ~1-2% water vapor) with a high-purity inert gas.

    • Self-Validation: After the final cycle, leave the flask under a positive pressure of inert gas (indicated by bubbling through an oil bubbler on the manifold).

  • Introduction of Solids:

    • Action: While maintaining a positive flow of inert gas out of the flask (a "gas counter-flow"), briefly remove the septum, add the pre-weighed 4-Chloro-5-nitropicolinonitrile, and immediately reseal the flask.

    • Causality: The outward flow of dry gas prevents moist air from entering the flask during the solid addition.

    • Alternative (Best Practice): If using a glovebox, weigh the solid and seal the flask inside the glovebox before attaching to the Schlenk line.

  • Introduction of Anhydrous Solvents:

    • Action: Use a dry, purged syringe to draw up the required volume of anhydrous solvent from a sealed solvent bottle (e.g., a Sure/Seal™ bottle). Pierce the septum of the reaction flask and add the solvent.

    • Causality: Anhydrous solvents are packaged under inert gas. This transfer technique maintains the solvent's integrity from its container to your reaction.

  • Initiating the Reaction:

    • Action: Begin stirring and bring the reaction to the desired temperature. Add any other reagents via a dry syringe.

    • Trustworthiness: Throughout the reaction, maintain a positive inert gas pressure. The bubbler on your Schlenk line is your constant visual confirmation that the system is sealed and protected.

Section 3: Troubleshooting Guide

Even with careful technique, problems can arise. This guide helps you diagnose and solve common issues.

Q1: My reaction gave a low yield, and TLC/LC-MS analysis shows a highly polar byproduct that I suspect is 4-Hydroxy-5-nitropicolinonitrile. What went wrong?

A1: This is the classic symptom of moisture contamination. Use the following decision tree to pinpoint the source.

G Figure 2: Troubleshooting Low Yield / Hydrolysis Start Low Yield & Polar Byproduct Detected CheckSolvent Was the solvent from a new, sealed anhydrous bottle? Start->CheckSolvent SolventOld Problem: Solvent Contamination. Solution: Use a fresh bottle or redistill/dry the solvent. CheckSolvent->SolventOld No SolventOK Solvent likely OK. CheckSolvent->SolventOK Yes CheckGlassware Was glassware oven-dried for 4+ hours and assembled hot? GlasswareBad Problem: Wet Glassware. Solution: Ensure rigorous drying protocol is followed. CheckGlassware->GlasswareBad No GlasswareOK Glassware likely OK. CheckGlassware->GlasswareOK Yes CheckInertGas Was a positive inert gas pressure maintained throughout (bubbler check)? InertGasBad Problem: System Leak. Solution: Check all connections, septa, and glassware for cracks. Use high-vacuum grease. CheckInertGas->InertGasBad No InertGasOK Inert atmosphere likely OK. CheckInertGas->InertGasOK Yes CheckReagents Were other reagents (e.g., bases, nucleophiles) anhydrous? ReagentsBad Problem: Wet Reagent. Solution: Dry other reagents as needed (e.g., drying a base over KOH). CheckReagents->ReagentsBad No ReagentsOK All primary checks passed. Consider secondary issues (e.g., starting material degradation). CheckReagents->ReagentsOK Yes SolventOK->CheckGlassware GlasswareOK->CheckInertGas InertGasOK->CheckReagents

Caption: Figure 2: Troubleshooting Low Yield / Hydrolysis.

Q2: My results are inconsistent from one day to the next. What could be causing this lack of reproducibility?

A2: Inconsistency is often tied to variable environmental conditions, specifically humidity. A procedure that works on a dry winter day may fail during a humid summer spell. The solution is to adopt a handling protocol that is independent of ambient conditions. Strict adherence to the inert atmosphere workflow described in Section 2.2 is the most effective way to ensure reproducibility. Also, ensure your inert gas source is of high purity with a low water content.

Q3: The solid reagent has clumped together in the bottle. Can I still use it?

A3: Clumping is a strong indicator that the material has been exposed to moisture. The outer layers of the solid have likely hydrolyzed. While the interior of the clumps may still be pure, it is impossible to guarantee. Using this material will introduce impurities and an unknown, lower molar quantity of the active reagent into your reaction. It is strongly recommended to use a fresh, unopened bottle of the reagent. If this is not possible, you must purify the material (e.g., by recrystallization from a rigorously dried non-protic solvent) and verify its purity by NMR and/or elemental analysis before use.

Section 4: Safety Precautions

Always consult the most recent Safety Data Sheet (SDS) for 4-Chloro-5-nitropicolinonitrile before use.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[3]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][4]

  • Contact: Avoid contact with skin, eyes, and clothing. If contact occurs, wash the affected area immediately and thoroughly with water.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143). [Link]

  • Astudillo, L., et al. (2006). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules, 11(6), 468-474. [Link]

  • Derthon. (n.d.). Material Safety Data Sheet. [Link]

  • Chem-Impex International. (n.d.). SAFETY DATA SHEET. [Link]

  • Zazo, J. A., et al. (2012). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Ind. Eng. Chem. Res., 51(4), 1649–1655. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Capot Chemical. (2026). SAFETY DATA SHEET: 4-Chloroquinoline. [Link]

  • Angene Chemical. (2021). Safety Data Sheet. [Link]

  • Johnston, D. E., & Smith, K. (2010). The Organic Chemist's Book of Orbitals. Academic Press. [Link]

  • Espenson, J. H. (2002). Chemical Kinetics and Reaction Mechanisms. McGraw-Hill. [Link]

  • Zillig, W. (1955). The products and kinetics of hydrolysis of cyanopyridinium ions. Journal of the American Chemical Society, 77(23), 6037-6041. [Link]

  • Dad'ová, J., et al. (2013). Hydrolysis of Nitriles Using an Immobilized Nitrilase. Advanced Synthesis & Catalysis, 355(9), 1735-1745. [Link]

  • Pearson. (2015, February 24). Nitrile Hydrolysis [Video]. YouTube. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for 4-Chloro-5-nitropicolinonitrile Reduction

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you are likely aware that 4-Chloro-5-nitropicolinonitrile presents a classic chemoselectivity challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you are likely aware that 4-Chloro-5-nitropicolinonitrile presents a classic chemoselectivity challenge. The molecule contains three highly reactive functional groups: a nitro group (the target for reduction), a chloro group (highly susceptible to hydrodehalogenation), and a cyano group (prone to over-reduction to a primary amine)[1].

This guide provides field-proven, causality-driven troubleshooting strategies to optimize temperature conditions, ensuring complete nitro reduction while preserving the structural integrity of the halogen and nitrile moieties.

Mechanistic Pathways & Temperature Causality

Understanding the thermodynamics of your reaction is the first step to optimization. The reduction of a nitro group is highly exothermic and proceeds sequentially (nitro nitroso hydroxylamine amine).

The activation energy required for the final step—cleaving the N–O bond of the hydroxylamine intermediate—is higher than the initial steps. However, if the bulk temperature of the reactor is raised too high (>50 °C) to force this cleavage, the thermal energy will exceed the activation barrier for the oxidative addition of the catalyst into the C–Cl bond, leading to rapid hydrodehalogenation[2][3]. Room temperature reduction avoids the over-reduction of sensitive groups but frequently stalls at the hydroxylamine intermediate[4].

G A 4-Chloro-5-nitropicolinonitrile (Starting Material) B Hydroxylamine Intermediate (Incomplete Reduction) A->B H2, Catalyst Fast at <20°C D 5-Aminopicolinonitrile (Dehalogenated Byproduct) A->D Direct Dehalogenation (Pd/C at >50°C) C 5-Amino-4-chloropicolinonitrile (Desired Product) B->C Moderate Heat (30-45°C) Optimal Pathway C->D High Temp (>60°C) Hydrodehalogenation E Over-reduced Amines (Nitrile Reduction) C->E High Temp + High Pressure Nitrile Cleavage

Temperature-dependent reaction pathways for 4-Chloro-5-nitropicolinonitrile reduction.

Troubleshooting Guides & FAQs

Q1: I am seeing significant loss of the 4-chloro group (hydrodehalogenation). How do I adjust the temperature and conditions to prevent this? Causality: Hydrodehalogenation is an endothermic side reaction relative to the initial nitro reduction. Elevated temperatures provide the necessary activation energy for the metal catalyst (especially Palladium) to insert into the C–Cl bond[2]. Furthermore, dechlorination can occur at high rates if the temperature is not strictly controlled[3]. Solution: Maintain the reaction temperature strictly between 30 °C and 40 °C. If you are currently using Pd/C, switch to Pt/C or sulfided Pt/C. Sulfided platinum has a significantly lower affinity for oxidative addition to aryl chlorides, effectively acting as a poison for the dehalogenation pathway while leaving nitro reduction intact[5].

Q2: My reaction stalls at the hydroxylamine intermediate when I run it at room temperature (20 °C) to protect the chloro group. How can I drive it to completion? Causality: The final reduction of the hydroxylamine intermediate to the desired amine requires breaking a strong N–O bond. At 20 °C, the system lacks sufficient thermal energy to overcome this specific activation barrier, causing the intermediate to accumulate. Solution: Implement a step-wise temperature ramp. Initiate the reaction at 20 °C to safely manage the initial exothermic nitro-to-hydroxylamine conversion. Once hydrogen uptake slows, gradually ramp the temperature to 40 °C. This provides the exact thermal energy needed for N–O cleavage without crossing the threshold for C–Cl insertion.

Q3: Can I use higher hydrogen pressure instead of temperature to accelerate the reaction without causing dehalogenation? Causality: Increasing H₂ pressure increases the dissolved hydrogen concentration, which accelerates the global reaction rate. However, combining high pressure (>50 psi) with standard temperatures forces the reduction of the 2-cyano group to a primary amine (forming 5-amino-4-chloro-2-(aminomethyl)pyridine). Solution: Keep H₂ pressure moderate (15–30 psi). It is scientifically sounder to optimize the catalyst loading (e.g., 2 mol% Pt/C) and maintain a strict 35–40 °C temperature rather than spiking the pressure.

Q4: Is there a temperature-agnostic method that guarantees zero dehalogenation? Causality: Noble metals (Pd, Pt, Ru) operate via surface hydride insertion mechanisms that inherently risk halogen cleavage. Non-noble metals operate via single-electron transfer (SET) mechanisms that are fundamentally orthogonal to C–Cl bond cleavage under mild conditions. Solution: Employ a non-noble metal system, such as Iron powder with Ammonium Chloride (Fe/NH₄Cl). This system can be safely heated to 50–80 °C to ensure complete nitro reduction with absolute chemoselectivity, as iron is intrinsically incapable of C–Cl insertion under these aqueous conditions[6].

Quantitative Data: Temperature vs. Selectivity

The following table summarizes the causal relationship between catalyst choice, temperature, and product distribution.

Catalyst SystemTemperature (°C)Conversion (%)Desired Amine Yield (%)Dehalogenation (%)Hydroxylamine (%)
5% Pd/C25>996530<1
5% Pd/C60>991580<1
5% Pt/C208560<125
5% Pt/C 40 >99 96 2 <1
Fe / NH₄Cl 50 >99 98 <1 <1

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following workflows are designed as self-validating systems featuring built-in In-Process Controls (IPCs).

Protocol A: Chemoselective Catalytic Hydrogenation (Step-wise Temperature Control)

Use this protocol when scaling up with standard hydrogenation equipment.

  • Preparation: Charge a pressure reactor with 4-Chloro-5-nitropicolinonitrile (1.0 equiv), 5% Pt/C (1-2 mol%), and anhydrous THF or EtOAc (10 volumes).

  • Purging: Purge the reactor with N₂ (3x), followed by H₂ (3x) at 15 °C. Causality: Low initial temperature prevents thermal runaway during the initial exothermic nitroso formation.

  • Phase 1 (Hydroxylamine Formation): Pressurize to 30 psi H₂ and stir at 20–25 °C for 2 hours.

  • Phase 2 (N–O Cleavage): Increase the reactor jacket temperature to achieve a bulk internal temperature of exactly 40 °C. Maintain for 3 hours.

  • Validation (IPC): Sample the reaction and analyze via HPLC.

    • Self-Validation Check: If the hydroxylamine peak (>5%) is present, hold at 40 °C for 1 more hour. If dehalogenation (>2%) is detected, immediately cool to 20 °C and vent H₂.

  • Workup: Filter the catalyst over a pad of Celite under N₂. Concentrate the filtrate under reduced pressure to yield 5-amino-4-chloropicolinonitrile.

Protocol B: Absolute Chemoselectivity via Iron-Mediated Reduction

Use this protocol if your substrate batch is highly sensitive to trace dehalogenation.

  • Preparation: Suspend 4-Chloro-5-nitropicolinonitrile (1.0 equiv) in a 4:1 mixture of Ethanol/Water (10 volumes).

  • Activation: Add Iron powder (325 mesh, 4.0 equiv) and NH₄Cl (2.0 equiv).

  • Heating: Heat the mixture to 50 °C. Causality: At 50 °C, the SET mechanism is highly efficient for nitro reduction without any risk of activating the C–Cl or C≡N bonds[6].

  • Validation (IPC): Stir for 4–6 hours. Monitor via TLC or HPLC until the starting material is entirely consumed.

  • Workup: Cool to room temperature, adjust pH to 8.0 with saturated NaHCO₃ to precipitate iron salts, and filter through Celite. Extract the aqueous filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting Workflow Diagram

Use the following logical decision tree during your In-Process Controls (IPC) to dynamically adjust temperature and pressure.

Workflow Start Run baseline reduction at 30°C with Pt/C Check1 IPC (HPLC): Is starting material consumed? Start->Check1 Check2 IPC (HPLC): Is hydroxylamine >5%? Check1->Check2 Yes Action1 Increase H2 pressure slightly or check stirring Check1->Action1 No Check3 IPC (HPLC): Is dehalogenation >2%? Check2->Check3 No Action2 Ramp temperature to 40°C and hold for 2 hours Check2->Action2 Yes Action3 Lower temperature to 25°C or switch to sulfided Pt/C Check3->Action3 Yes Success Optimal Conversion & Selectivity Proceed to Workup Check3->Success No Action2->Check2 Re-test

Systematic troubleshooting workflow for temperature and selectivity optimization.

References

  • Kosak, J. R.Hydrogenation of halonitrobenzenes without dehalogenation. U.S. Patent 5,068,436A.
  • Mukherjee, S., et al. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. Available at:[Link]

  • Waghmode, S., et al. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Available at:[Link]

  • Bhanage, B. M., et al. Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water. Inorganic Chemistry, ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of 4-Chloro-5-nitropicolinonitrile

Overview Coupling 4-Chloro-5-nitropicolinonitrile is a classic challenge in medicinal chemistry and drug development. While the highly electron-deficient pyridine ring accelerates the initial oxidative addition, the bulk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Coupling 4-Chloro-5-nitropicolinonitrile is a classic challenge in medicinal chemistry and drug development. While the highly electron-deficient pyridine ring accelerates the initial oxidative addition, the bulky ortho-nitro group creates a severe steric bottleneck during the transmetalation phase. This guide provides field-proven methodologies, diagnostic workflows, and mechanistic insights to help you overcome these specific kinetic barriers.

Mechanistic Bottlenecks: The Catalytic Cycle

To troubleshoot effectively, we must first understand where the reaction fails. The diagram below maps the catalytic cycle, highlighting the specific step where ortho-nitro steric hindrance causes catalyst deactivation.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Accelerated by -NO2/-CN) Pd0->OxAdd 4-Chloro-5-nitropicolinonitrile PdII Pd(II) Intermediate (Sterically Crowded) OxAdd->PdII TransMet Transmetalation (Rate-Limiting Bottleneck) PdII->TransMet Ar-B(OH)2 + Base PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl Enabled by SPhos/RuPhos RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Product Release

Suzuki-Miyaura cycle highlighting the transmetalation bottleneck caused by steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction stall after the catalyst is added, even though the substrate is highly electron-deficient? A1: Causality dictates that while electron-withdrawing groups (-NO2, -CN) make the initial oxidative addition of Pd(0) into the C-Cl bond extremely fast, the catalytic cycle stalls at the transmetalation step. The bulky nitro group at the C5 position physically blocks the incoming boronic acid from coordinating with the Pd(II) complex. This steric hindrance leads to catalyst deactivation (protodeboronation or Pd black formation) before the product can form[1].

Q2: Which ligand systems are most effective for this specific ortho-nitro heteroaryl chloride? A2: Dialkylbiaryl phosphine ligands (Buchwald ligands), specifically SPhos and RuPhos, are the gold standard for this transformation [2]. The biaryl backbone provides a flexible steric environment that shields the palladium center from degradation. Furthermore, the electron-rich dicyclohexylphosphine moiety accelerates the transmetalation of hindered substrates, outperforming standard ligands like PPh3 or dppf [2].

Q3: How do I choose the right base and solvent to facilitate transmetalation without degrading the nitrile or nitro groups? A3: The cyano and nitro groups are highly sensitive to strong aqueous bases (e.g., NaOH or KOH) at elevated temperatures, which can cause hydrolysis or nucleophilic aromatic substitution (SNAr). To prevent this, utilize a mild, anhydrous base such as K3PO4 or Cs2CO3 in a non-nucleophilic solvent system like 1,4-dioxane or toluene [3]. If water is necessary to dissolve the boronic acid, limit it to a 10:1 organic-to-aqueous ratio and keep temperatures strictly below 80°C.

Diagnostic Workflow

Use the following logic tree to diagnose and correct low-yielding reactions in real-time.

Troubleshooting Start Reaction Yield < 20% CheckSM Is 4-Chloro-5-nitropicolinonitrile consumed? Start->CheckSM Consumed Yes (Degradation/SNAr) CheckSM->Consumed TLC/LC-MS check Intact No (Catalyst Inactive) CheckSM->Intact TLC/LC-MS check SolDeg Switch to anhydrous K3PO4 Lower temp to 70°C Consumed->SolDeg SolCat Use SPhos Pd G3 Increase catalyst to 5 mol% Intact->SolCat

Diagnostic workflow for troubleshooting failed Suzuki couplings with functionalized pyridines.

Quantitative Data Summary

The following table summarizes the causal relationship between ligand/base selection and reaction efficiency for ortho-nitro heteroaryl chlorides.

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3 (aq)THF / H2O80< 10%Stalls at transmetalation; rapid Pd black formation.
Pd(OAc)2 / dppfK2CO31,4-Dioxane10015%Nitrile hydrolysis observed due to high temperature.
SPhos Pd G3 K3PO4 (anhydrous) 1,4-Dioxane 80 85% Clean conversion; biaryl backbone stabilizes Pd(II).
RuPhos Pd G3Cs2CO3Toluene9088%Excellent for exceptionally bulky boronic acids.

Standard Operating Procedure: SPhos-Enabled Suzuki Coupling

This protocol is designed as a self-validating system. The use of a Generation 3 (G3) precatalyst ensures a precise 1:1 ratio of Palladium to ligand, eliminating the risk of excess free ligand inhibiting the catalytic cycle.

Materials Required:

  • 4-Chloro-5-nitropicolinonitrile (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.5 equiv)

  • SPhos Pd G3 Precatalyst (0.05 equiv, 5 mol%)

  • Anhydrous Potassium Phosphate (K3PO4) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask. Add 4-Chloro-5-nitropicolinonitrile, the arylboronic acid, finely milled K3PO4, and the SPhos Pd G3 precatalyst. Seal the flask with a rubber septum and purge with Argon for 3 cycles (vacuum/backfill).

    • Causality: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich SPhos ligand.

  • Solvent Addition & Degassing: Inject anhydrous 1,4-dioxane via syringe to achieve a 0.2 M concentration of the limiting reagent. Sparge the solution with Argon for 10 minutes.

  • Reaction Initiation: Transfer the flask to a pre-heated oil bath at 80°C.

    • Validation Check: Within 15-30 minutes, the solution should transition from a pale suspension to a deep red/brown homogeneous mixture, visually confirming the generation of the active monoligated Pd(0) species.

  • Reaction Monitoring: After 2 hours, extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Check: Monitor for the disappearance of the starting material mass (m/z ~183) and the appearance of the target biaryl mass. If the starting material remains intact, verify that the K3PO4 is finely milled to ensure adequate surface area for the heterogeneous transmetalation step.

  • Workup & Isolation: Once complete, cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove phosphate salts and precipitated palladium. Wash the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Organic Chemistry Portal. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides." Organic Chemistry Portal Abstracts. URL:[Link]

Troubleshooting

Troubleshooting low conversion rates in 4-Chloro-5-nitropicolinonitrile functionalization

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloro-5-nitropicolinonitrile Functionalization Introduction Welcome to the Technical Support Center. This guide is designed for research scientists and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chloro-5-nitropicolinonitrile Functionalization

Introduction Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 4-Chloro-5-nitropicolinonitrile (CAS 1807254-01-8) [1]. This compound is a highly prized building block in medicinal chemistry, primarily utilized for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions[1].

The structural architecture of this molecule—featuring an electron-withdrawing nitro group at C5, a nitrile group at C2, and the inherent electronegativity of the pyridine nitrogen—renders the C4-chlorine bond exceptionally labile[2]. While this hyper-activation facilitates rapid functionalization, it paradoxically introduces a narrow thermodynamic window. If reaction conditions are not rigorously controlled, competing side reactions (such as nitrile hydrolysis, nitro reduction, or Meisenheimer complex degradation) will outcompete the desired SNAr pathway, resulting in low conversion rates and complex crude mixtures[3].

This guide provides a mechanistic framework to diagnose, troubleshoot, and optimize your functionalization workflows.

Part 1: Diagnostic Workflow for Reaction Optimization

Before altering your protocol, you must identify the kinetic trap causing the low conversion. The following diagnostic tree maps the causality between your LC-MS/NMR crude analysis and the necessary corrective actions.

TroubleshootingWorkflow Start Low Conversion Detected CheckLCMS Analyze Crude via LC-MS / NMR Start->CheckLCMS Unreacted Mostly Unreacted Starting Material CheckLCMS->Unreacted  Peak matched SM Degradation Complex Mixture / Degradation CheckLCMS->Degradation  Multiple unknown peaks SideProduct Specific Side Product (e.g., +18 Da) CheckLCMS->SideProduct  Mass shift (+18) Solvent Switch to Polar Aprotic (DMF/DMSO) Increase Nucleophile eq. Unreacted->Solvent  Poor transition state solvation BaseTemp Lower Temp to RT Use Milder Base (DIPEA / K2CO3) Degradation->BaseTemp  Over-reaction / Ring opening Water Ensure Strictly Anhydrous Conditions (Dry Solvents/N2) SideProduct->Water  Nitrile hydrolysis

Diagnostic decision tree for troubleshooting 4-Chloro-5-nitropicolinonitrile conversion issues.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: I am recovering mostly unreacted starting material despite heating the reaction to 80°C. What is the mechanistic failure? A1: The failure lies in the stabilization of the transition state. The SNAr reaction proceeds via the addition of the nucleophile to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[3]. If you are using a non-polar solvent (e.g., toluene) or a protic solvent (e.g., ethanol), the solvent either fails to stabilize this charged intermediate or hydrogen-bonds to your nucleophile, effectively neutralizing its reactivity[4]. Solution: Switch to a highly polar aprotic solvent like anhydrous DMF, DMSO, or acetonitrile[3]. These solvents solvate the cation of your base while leaving the nucleophile "naked" and highly reactive, drastically lowering the activation energy barrier.

Q2: My LC-MS shows complete consumption of the starting material, but I have a complex mixture and a very low isolated yield of the desired product. Why? A2: 4-Chloro-5-nitropicolinonitrile is hyper-activated. Heating this specific substrate above 50°C or using excessively strong bases (like NaH, KOtBu, or NaOH) leads to degradation pathways[3]. The electron-deficient pyridine ring can undergo ring-opening, or the nitro group can be compromised. Solution: Leverage the inherent reactivity of the substrate. Run the reaction at room temperature (20–25°C). Substitute strong alkoxide bases with milder organic bases (e.g., DIPEA, Triethylamine) or finely milled inorganic carbonates (e.g., K2CO3, Cs2CO3)[5].

Q3: I see a major side product with a mass shift of [M+18] or [M+1] (depending on ionization). What is this impurity? A3: This indicates hydration or hydrolysis. The C2-nitrile group is highly susceptible to nucleophilic attack by water under basic conditions, converting the nitrile (-C≡N) into an amide (-CONH2) or fully hydrolyzing to a carboxylic acid[2]. Alternatively, water can act as a nucleophile at the C4 position, yielding a 4-hydroxy side product. Solution: Your system is not completely anhydrous. You must use rigorously dried solvents (stored over molecular sieves), flame-dried glassware, and an inert atmosphere (Nitrogen or Argon) to suppress water-driven side reactions.

Q4: I am using a sterically hindered amine. Could Oxidative Nucleophilic Substitution of Hydrogen (ONSH) be competing with my desired SNAr? A4: Yes. While the C4-Cl bond is the kinetic target, highly electron-poor nitropyridines can undergo ONSH at unsubstituted positions (like C6) if the primary SNAr site is sterically blocked[6]. Solution: If ONSH is detected, you may need to pre-form the nucleophilic anion using a strong, non-nucleophilic base (like LiHMDS) at strictly cryogenic temperatures (-78°C) to kinetically favor the C4-Cl displacement over C6-H attack[6].

Part 3: Quantitative Data on Solvent and Base Optimization

To illustrate the causality of solvent and base selection on the functionalization of 4-Chloro-5-nitropicolinonitrile, the following table summarizes typical conversion metrics observed during protocol optimization for amine nucleophiles.

Solvent (Polarity Index)BaseTemperatureReaction TimePrimary OutcomeEst. Conversion to Product
Toluene (2.4)DIPEA80°C24 hUnreacted SM< 10%
Ethanol (5.2)K₂CO₃60°C12 hMixed SNAr + Solvolysis~ 40%
THF (4.0)NaH25°C2 hDegradation / Complex Mixture< 15%
Acetonitrile (5.8)K₂CO₃25°C8 hClean SNAr> 85%
DMSO (7.2) DIPEA 25°C 2-4 h Rapid, Clean SNAr > 95%

Table 1: Optimization parameters demonstrating the necessity of polar aprotic solvents and mild bases for high-yielding SNAr reactions.

Part 4: Standard Operating Protocol (SOP) for Robust SNAr

This protocol is designed as a self-validating system for the amination of 4-Chloro-5-nitropicolinonitrile. It utilizes mild conditions to prevent degradation and nitrile hydrolysis[5].

Reagents:

  • 4-Chloro-5-nitropicolinonitrile (1.0 equiv, limiting reagent)

  • Amine Nucleophile (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation (Self-Validation Check): Ensure all glassware is oven-dried. Flush the reaction vial with Argon. This prevents the [M+18] hydration side-product.

  • Dissolution: Dissolve 4-Chloro-5-nitropicolinonitrile (1.0 equiv) in anhydrous DMSO to achieve a 0.2 M concentration. The solution should be clear.

  • Base Addition: Add DIPEA (2.0 equiv) via a glass syringe. Stir for 5 minutes at room temperature (20–25°C).

  • Nucleophile Introduction: Add the amine nucleophile (1.1 equiv) dropwise. Mechanistic note: Adding the nucleophile slowly prevents localized exothermic spikes that could trigger nitro reduction or ring degradation.

  • Monitoring: Stir the reaction at room temperature. Monitor via UPLC or LC-MS every 1 hour[5]. Do not rely solely on TLC, as the polarity of the starting material and product can be deceptively similar depending on the amine.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring the mixture into ice-cold distilled water (10x the volume of DMSO).

  • Isolation: The highly polar DMSO remains in the aqueous layer, while the functionalized product will typically precipitate. Filter the solid precipitate under a vacuum, wash with cold water, and dry under a high vacuum. If the product does not precipitate, extract with Ethyl Acetate (3x), wash the organic layer with brine (5x) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate.

Part 5: Mechanistic Pathway of the SNAr Reaction

Understanding the flow of electrons ensures you can rationally modify the protocol if your specific nucleophile deviates from the norm.

SNArMechanism Reactant 4-Chloro-5-nitropicolinonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Nucleophilic Attack (Rate-limiting) Nucleophile Nucleophile (e.g., Amine/Alkoxide) Nucleophile->Meisenheimer Product Functionalized Product (C4-Substituted) Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride Ion (Leaving Group) Meisenheimer->LeavingGroup

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) via the Meisenheimer intermediate.

References

  • Santos, E. S., et al. "Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Nitropyridines in the Synthesis of Bioactive Molecules." PMC. Available at:[Link]

  • American Chemical Society (ACS). "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen." Organic Letters. Available at: [Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Chloro-5-nitropicolinonitrile: A Comprehensive Guide for Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-5-nitropicolinonitrile, a chemical intermediate prevalent in pharmaceutical and materials science research. Adherence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-5-nitropicolinonitrile, a chemical intermediate prevalent in pharmaceutical and materials science research. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is structured to provide clarity and practical guidance, moving beyond mere regulatory statements to explain the scientific rationale behind each recommended step.

Understanding the Hazard Profile of 4-Chloro-5-nitropicolinonitrile

Before any handling or disposal, a thorough understanding of the hazards associated with 4-Chloro-5-nitropicolinonitrile is paramount. This compound presents a multi-faceted risk profile that necessitates stringent safety measures.

Key Hazards:

  • Acute Toxicity: It is harmful if swallowed.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]

Upon thermal decomposition, it may release toxic and irritating fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[1]

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion can lead to adverse health effects.
Causes skin irritationH315Direct contact can cause skin inflammation.
Causes serious eye irritationH319Can cause significant, potentially damaging, eye irritation.
May cause respiratory irritationH335Inhalation of dust or fumes can irritate the respiratory tract.
Harmful to aquatic life with long lasting effectsH412Release into the environment can cause long-term harm to aquatic ecosystems.

Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, a robust PPE protocol is non-negotiable when handling 4-Chloro-5-nitropicolinonitrile in any capacity, including preparation for disposal.

  • Hand Protection: Wear protective gloves. Butyl rubber or nitrile rubber gloves are recommended.[2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin and Body Protection: Wear a fully-buttoned lab coat. For larger quantities or in case of a spill, chemical-resistant overalls may be necessary.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is required.

Safe Handling Practices:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases.[2]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For Minor Spills:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean up, wear the full PPE as described in Section 2.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to cover the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable detergent and water.[3] Collect the decontamination materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

For Major Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

  • Isolate the Area: Close the doors to the affected area to contain any airborne contaminants.

  • Call for Emergency Assistance: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 4-Chloro-5-nitropicolinonitrile is that it must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.

Waste Segregation and Containerization

Proper segregation is the first and one of the most critical steps in hazardous waste management.

  • Designated Waste Stream: 4-Chloro-5-nitropicolinonitrile waste, including contaminated materials, should be collected in a dedicated hazardous waste container.

  • Chemical Compatibility: Do not mix this waste with incompatible chemicals. In particular, keep it separate from strong oxidizing agents, acids, and bases to prevent dangerous reactions within the waste container.[2]

  • Container Selection: Use a sealable, airtight, and compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with no leaks or cracks.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "4-Chloro-5-nitropicolinonitrile"

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

On-Site Neutralization (For Small Quantities, with EHS Approval)

For very small quantities, chemical neutralization prior to collection by a licensed waste contractor may be an option, but only with the explicit approval and guidance of your institution's EHS department. The following is a potential method for consideration and should not be attempted without a thorough risk assessment and EHS oversight.

Potential Method: Reduction of the Nitro Group

The nitroaromatic group is a key contributor to the toxicity of this compound. Reduction of the nitro group to an amine can significantly reduce its hazard.[4]

  • Reagent: Zero-valent iron (Fe⁰) powder can be used to reduce nitroaromatic compounds to their corresponding anilines under anaerobic conditions.[4]

  • Procedure (Illustrative - Requires EHS Adaptation):

    • In a designated fume hood, dissolve the 4-Chloro-5-nitropicolinonitrile waste in a suitable solvent (e.g., ethanol or a water/ethanol mixture).

    • Add an excess of fine-grade zero-valent iron powder to the solution.

    • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Once the reaction is complete, the resulting mixture, containing the less hazardous amino derivative and iron oxides, must still be collected as hazardous waste. However, its hazard classification may be different and should be re-evaluated.

Caution: This is a chemical reaction and may produce heat or byproducts. A thorough understanding of the reaction chemistry is essential.

Final Disposal by Licensed Contractor

For the majority of laboratory-generated waste, disposal will be through a licensed hazardous waste contractor.

  • Accumulation: Store the properly labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Request for Pickup: When the container is full or has been in storage for the maximum allowable time according to your institution's policies (often 90 days), submit a chemical collection request to your EHS department.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement and tracks the waste from your laboratory to its final disposal site.

Primary Disposal Methods Employed by Contractors:

  • Incineration: This is the preferred method for many organic hazardous wastes. High-temperature incineration in a specially designed hazardous waste incinerator can effectively destroy the compound.[2] The process must be carefully controlled to ensure complete combustion and to scrub harmful flue gases like hydrogen chloride.[5]

  • Hazardous Waste Landfill: If incineration is not feasible, the material may be sent to a specially permitted hazardous waste landfill.[1][6] These landfills have stringent design and monitoring requirements to prevent the leaching of contaminants into the environment.[4] Pre-treatment of the waste may be required before it can be landfilled.[1]

Decontamination of Glassware and Equipment

Any equipment that has come into contact with 4-Chloro-5-nitropicolinonitrile must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware or equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinse solvent as hazardous waste.

  • Washing: Wash the rinsed equipment with a laboratory detergent (e.g., Liquinox®) and warm water.[7]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-5-nitropicolinonitrile.

Disposal_Workflow cluster_prep Preparation cluster_disposal_path Disposal Pathway Selection cluster_final_disposal Final Disposition start Generation of 4-Chloro-5-nitropicolinonitrile Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Waste into a Designated, Labeled Container ppe->segregate decision Small Quantity & EHS Approval? segregate->decision neutralize On-site Chemical Neutralization (e.g., Zero-Valent Iron Reduction) decision->neutralize Yes direct_disposal Direct Collection as Hazardous Waste decision->direct_disposal No collect_neutralized Collect Neutralized Waste as Hazardous Waste neutralize->collect_neutralized pickup Arrange for Pickup by Licensed Waste Contractor collect_neutralized->pickup direct_disposal->pickup incineration High-Temperature Incineration pickup->incineration Preferred Method landfill Hazardous Waste Landfill pickup->landfill Alternative

Caption: Decision workflow for the disposal of 4-Chloro-5-nitropicolinonitrile.

References

  • Safety Data Sheet - Jubilant Ingrevia. (URL not publicly available)
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160.
  • Zhang, W. X. (1998). Treatment of chlorinated organic contaminants with nanoscale bimetallic particles.
  • Washington State University, Laboratory Safety and Chemical Hygiene Plan - Pyridine. (URL not publicly available)
  • Sigma-Aldrich, Safety D
  • U.S. Department of Defense. (2026).
  • Fisher Scientific, Safety D
  • National Toxicology Program. (n.d.). 3-Picoline.
  • Occupational Safety and Health Administration. (2015).
  • Song, Y., Feng, Y., & Li, X. (2013). Accelerated Reduction of Chlorinated Nitroaromatic Antibiotic Chloramphenicol by Biocathode. Environmental Science & Technology, 47(11), 5940–5947.
  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Virginia Department of Environmental Quality. Frequently-Used Federal Hazardous Waste Codes.
  • Process for the incineration of chlorinated organic materials. (1980). U.S.
  • U.S. Environmental Protection Agency. (2019).
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chlorine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Occupational Safety and Health Administration. (2006). OSHA Health Guidelines: Chlorine.
  • Harrogate and District NHS Foundation Trust. (2016).
  • Singh, S., & Singh, B. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Al-Momani, F. (2007). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • Min, J., Zhang, J., Hu, X., & Li, Y. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers in Microbiology, 8, 1757.
  • Arora, P. K., & Jain, R. K. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN.
  • Wang, Y., Wu, Q., Li, A., & An, D. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. Science of The Total Environment, 838(Pt 3), 155373.

Sources

Handling

Personal protective equipment for handling 4-Chloro-5-nitropicolinonitrile

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the critical safety, handling, and logistical frameworks r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide drug development professionals and laboratory researchers with the critical safety, handling, and logistical frameworks required for 4-Chloro-5-nitropicolinonitrile (CAS: 1807254-01-8) .

This compound is a highly reactive, high-purity building block heavily utilized in medicinal chemistry for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling[1]. While its reactivity makes it an exceptional tool for scaffold diversification, it also necessitates a rigorous, causality-driven approach to laboratory safety.

Causality-Driven Hazard Assessment

To design a self-validating safety protocol, we must first understand why 4-Chloro-5-nitropicolinonitrile behaves the way it does. Its molecular architecture—a pyridine ring substituted with chloro, nitro, and nitrile groups—dictates its hazard profile[1]:

  • The Chloro-Pyridine Core (Electrophilic Hazard): The chlorine atom at the C4 position is hyper-activated by the electron-withdrawing nitro and nitrile groups[1]. While this facilitates rapid SNAr reactions, it also means the compound is highly electrophilic and will readily react with biological nucleophiles (such as proteins in your skin and eyes), acting as a severe irritant and potential sensitizer[2].

  • The Nitro Group (Thermal/Oxidative Hazard): Nitroaromatics are inherently energy-dense. While stable under standard ambient storage (inert atmosphere, room temperature), they can decompose under extreme heat or in the presence of strong reducing agents, releasing highly toxic nitrogen oxide (NOx) fumes[2].

  • The Nitrile Group (Hydrolysis Hazard): The covalently bound nitrile (-C#N) is generally stable[1]. However, aggressive acid hydrolysis or severe thermal degradation can theoretically generate hydrogen cyanide (HCN) gas. Contact with strong mineral acids must be strictly avoided.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without context. The selection below is engineered specifically for the physical state and solvent interactions associated with 4-Chloro-5-nitropicolinonitrile, compliant with standard protocols.

PPE CategorySpecification / MaterialQuantitative MetricCausality & Justification
Hand Protection (Solid) Standard NitrileThickness: ≥ 0.11 mmSufficient for dry powder handling. Prevents direct dermal contact and electrostatic transfer.
Hand Protection (Solution) Butyl Rubber or LaminateBreakthrough: > 240 minsSolvents like DMSO/DMF (common in SNAr) rapidly permeate standard nitrile, acting as carrier solvents that drag the toxic solute through the glove.
Eye Protection ANSI Z87.1 Safety GogglesSplash & Impact RatedProtects against micro-particulate aerosolization during weighing and solvent splashes during reaction quenching.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexMitigates static buildup (which causes electron-deficient powders to cling) and protects against flammable solvent fires.
Respiratory Fume Hood / P100 MaskFace Velocity: 80-120 fpmPrevents inhalation of airborne dust (H335 respiratory hazard)[2]. A P100 respirator is required only if hood ventilation fails.

Standard Operating Procedures (SOPs)

Workflow A: Safe Weighing and Solvation
  • Environmental Verification: Ensure the chemical fume hood is fully operational with a face velocity between 80 and 120 feet per minute (fpm). Never handle this compound on an open bench.

  • Static Mitigation: Due to its electron-deficient nature, 4-Chloro-5-nitropicolinonitrile powder exhibits significant static cling. Use an anti-static ionizing bar or anti-static weigh boats to prevent the powder from aerosolizing during transfer.

  • Dispensing: Using a grounded micro-spatula, transfer the required mass. Cap the source bottle immediately and flush with dry nitrogen or argon to minimize ambient moisture exposure, which can slowly degrade the compound's purity.

  • Solvation: If preparing a stock solution in a highly permeating solvent (e.g., DMSO or DMF), switch to butyl rubber gloves. Add the solvent to the pre-weighed solid slowly down the side of the flask to prevent dust displacement.

Workflow B: Nucleophilic Aromatic Substitution (SNAr) Setup
  • Temperature Control: Because the C4-chlorine is hyper-activated, SNAr reactions can be highly exothermic[1]. Pre-cool the reaction vessel containing the 4-Chloro-5-nitropicolinonitrile solution to 0°C using an ice bath before introducing any reagents.

  • Nucleophile Addition: Add the nucleophile (e.g., an aliphatic amine) dropwise. Monitor the internal temperature, ensuring it does not exceed 20°C during addition to prevent runaway kinetics and the formation of unwanted byproducts.

  • Reaction Quenching: Once the reaction is complete (verified via LCMS/TLC), quench by slowly pouring the mixture into crushed ice or cold water. Critical: Do not quench with strong acids, as this risks initiating nitrile hydrolysis and potential HCN release.

Emergency Response and Spill Management

  • Dry Powder Spill: Do not sweep, as this generates hazardous airborne dust. Cover the spill with damp absorbent paper (moistened with water or a mild solvent like isopropanol) to suppress dust, then carefully scoop the material into a designated hazardous waste container.

  • Solution Spill: Absorb immediately with inert materials (e.g., vermiculite or dry sand). If the solvent is DMSO or DMF, ensure respiratory protection is worn; the vapor pressure of the carrier solvent increases the inhalation risk of the dissolved compound.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use laboratory solvents (like acetone) to wash the skin, as this will drastically accelerate the dermal absorption of the compound.

Waste Disposal Plan

  • Segregation: Collect unreacted 4-Chloro-5-nitropicolinonitrile and its organic reaction byproducts in clearly labeled "Halogenated Organic Waste" containers.

  • Aqueous Waste: Quenched aqueous layers containing trace amounts of the compound must be segregated from acidic waste streams to eliminate any theoretical risk of HCN generation. Maintain the pH of this specific waste stream between 7 and 9.

  • Destruction: Final disposal must be executed via high-temperature incineration (>1000°C) by a certified hazardous waste contractor. This ensures the complete destruction of the nitro and nitrile functional groups without generating toxic NOx emissions.

Workflow Visualization

G Storage Storage & Prep (Inert Atm, RT) PPE PPE Verification (Gloves, Goggles, Coat) Storage->PPE Hood Fume Hood Transfer (80-120 fpm velocity) PPE->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh React Reaction Setup (SNAr / Coupling) Weigh->React Spill Spill / Exposure Incident Weigh->Spill Accident Waste Waste Segregation (Halogenated Waste) React->Waste React->Spill Accident Response Emergency Response (Contain & Flush) Spill->Response

Operational and emergency response workflow for handling 4-Chloro-5-nitropicolinonitrile.

References

  • Occupational Safety and Health Administration (OSHA) - Personal Protective Equipment Standard (29 CFR 1910.132). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.